L6 cell surface antigen
Description
Nomenclature and Synonymy of L6 Cell Surface Antigen
The this compound is identified by several names in scientific literature, reflecting its history of discovery and characterization. Initially designated as L6 antigen based on the monoclonal antibody used to identify it, it is also widely known as TM4SF1. frontiersin.orgbiologists.com Other synonyms include tumor-associated antigen L6 (TAL6). wikigenes.orgaacrjournals.org
| Nomenclature | Description |
| This compound | The original designation, named after the identifying monoclonal antibody. frontiersin.org |
| TM4SF1 | Transmembrane 4 L six family member 1, its official gene name. biologists.com |
| Tumor-associated antigen L6 (TAL6) | Highlights its frequent overexpression in cancerous tissues. aacrjournals.org |
Historical Discovery and Initial Characterization of this compound
The L6 antigen was first brought to light in 1986 through the development of a murine monoclonal antibody, termed mAb L6, which was generated against human lung carcinoma cells. frontiersin.orgnih.gov Subsequent molecular cloning and expression studies revealed that this antigen is an approximately 24-kDa surface protein. wikigenes.orgnih.gov The predicted protein sequence for the L6 antigen consists of 202 amino acids. wikigenes.orgbiologists.com Structurally, it was predicted to have four hydrophobic transmembrane domains, a characteristic that initially led to its grouping with the tetraspanin superfamily. wikigenes.orgnih.gov
Classification within Transmembrane Protein Families
Further analysis of the L6 antigen's sequence and structure has led to a more refined classification, distinguishing it from the large tetraspanin superfamily and placing it within its own distinct family.
The L6 antigen is now recognized as the archetypal member of the Transmembrane 4 L Six Family (TM4SF), also referred to as the L6 superfamily. nih.govresearchgate.net This family is composed of proteins that share a predicted four-transmembrane domain structure. nih.gov In addition to L6 (TM4SF1), other members of this family that have been identified include L6D, IL-TMP, and TM4SF5. biologists.comnih.gov These proteins share significant sequence similarity with L6, setting them apart from other four-transmembrane proteins. nih.gov
Although initially classified as a member of the tetraspanin superfamily (also known as the Transmembrane-4 Superfamily or TM4SF) due to the presence of four transmembrane domains, subsequent detailed sequence analyses have revealed key differences that justify the creation of the separate L6 superfamily. biologists.comnih.govnih.gov
A primary distinction lies in the highly conserved motifs characteristic of tetraspanins. For instance, the L6 superfamily lacks the conserved LGC motif within the second transmembrane domain, a hallmark of the tetraspanin family. nih.gov Furthermore, the large extracellular loop of tetraspanins contains highly conserved cysteine residues within specific motifs (CCG, Phe-X-Ser-Cys, and Glu-Gly-Cys), which are absent in the corresponding region of the L6 family members. nih.gov While TM4SFs do have two cysteine residues in other domains, they are not in the locations conserved in tetraspanins. nih.gov Another differentiating feature is the length of the intracellular loop between the second and third transmembrane domains, which is significantly longer in the L6 superfamily (23 amino acids) compared to the tetraspanins (five amino acids). nih.gov These molecular distinctions underscore that the L6 antigen and its related proteins constitute a unique family of four-transmembrane proteins, separate from the tetraspanins. nih.gov
Properties
CAS No. |
147016-68-0 |
|---|---|
Molecular Formula |
C8H7FO5 |
Synonyms |
L6 cell surface antigen |
Origin of Product |
United States |
Molecular Architecture and Cellular Distribution of L6 Cell Surface Antigen
Structural Features of L6 Cell Surface Antigen
The L6 antigen is a relatively small glycoprotein (B1211001) with a molecular mass of approximately 21-24 kDa, composed of 202 amino acids. nih.govpnas.org Its architecture is characterized by four hydrophobic transmembrane domains, which anchor the protein within the cell's plasma membrane, creating a specific topology that dictates its interaction with other cellular components. pnas.orgfrontiersin.orgnih.gov
The defining feature of the L6 antigen is its four transmembrane domains (TM1-4). frontiersin.org These hydrophobic regions span the lipid bilayer, resulting in a topology where both the N-terminus and C-terminus reside within the cytoplasm. frontiersin.orgnih.gov This arrangement creates two extracellular loops and one short intracellular loop. aacrjournals.org While sharing this general four-transmembrane structure with the tetraspanin family, the L6 antigen is distinguished by the lack of the highly conserved Cys-Cys-Gly (CCG) sequence found in true tetraspanins. cusabio.com
The L6 antigen presents two loops on the exterior of the cell membrane. nih.govmdpi.com
Extracellular Loop 1 (EL1 or EC1): This is the smaller of the two loops, situated between the first and second transmembrane domains. nih.govfrontiersin.org
Extracellular Loop 2 (EL2 or EC2): Located between the third and fourth transmembrane domains, this is a larger, more complex hydrophilic domain. frontiersin.orgnih.gov The EL2 region is notable for containing potential N-linked glycosylation sites, which contribute to the final structure and function of the glycoprotein. pnas.orgnih.gov This larger loop is a primary target for monoclonal antibodies, such as the murine mAb L6, indicating its significant exposure on the cell surface. nih.govnih.gov
The portions of the L6 antigen located inside the cell consist of short N-terminal and C-terminal domains, as well as a small connecting loop between TM2 and TM3. frontiersin.orgnih.govaacrjournals.org All three of these predicted cytoplasmic regions are crucial for the protein's proper localization and function. nih.govnih.gov Specifically, these intracellular domains are required for the effective recruitment of the L6 antigen into specialized membrane microdomains. frontiersin.orgnih.gov
The L6 antigen contains specific residues and motifs that are critical for its interactions and functions. The carboxy-terminal cysteine residue has been identified as a key component of a motif required for the protein's interaction with SITAC, a novel PDZ domain protein. wikipedia.org PDZ domains are common protein-protein interaction modules, and this interaction suggests a role for the L6 antigen in organizing signaling complexes at the cell membrane. Furthermore, the L6 antigen can be modified by ubiquitylation, a process that is essential for its function in promoting cell migration. nih.govnih.gov
Table 1: Molecular Architecture of this compound (TM4SF1)
| Structural Component | Description | Key Features | Reference |
|---|---|---|---|
| Overall Structure | 202 amino acid protein (~21-24 kDa) | Belongs to the L6 superfamily of four-transmembrane proteins. | nih.govpnas.orgfrontiersin.org |
| Transmembrane Domains | Four hydrophobic alpha-helical domains (TM1, TM2, TM3, TM4) that span the plasma membrane. | Anchors the protein in the membrane. | frontiersin.orgnih.gov |
| Extracellular Loops | A small loop (EL1) and a large, hydrophilic loop (EL2). | EL2 contains glycosylation sites and antibody binding epitopes. | nih.govfrontiersin.orgnih.gov |
| Intracellular Domains | Short N-terminus and C-terminus located in the cytoplasm. | Crucial for recruitment to membrane microdomains. | nih.govfrontiersin.orgnih.gov |
| Specific Motifs | A C-terminal motif involving a cysteine residue. | Required for interaction with the PDZ protein SITAC. | wikipedia.org |
Subcellular Localization and Dynamic Trafficking
The L6 antigen is not statically located but exhibits a dynamic distribution within the cell, primarily associating with the plasma membrane but also found in intracellular compartments. nih.govnih.gov This distribution is closely linked to its role in cell motility. nih.gov
A significant portion of the L6 antigen is found on the cell surface. nih.govfrontiersin.org However, its distribution across the plasma membrane is not uniform. The protein is specifically recruited to and concentrated in specialized lipid raft-like regions known as tetraspanin-enriched microdomains (TERMs). nih.govnih.gov This association is critical for its function, as the recruitment to TERMs correlates with the pro-migratory activity of the L6 antigen. nih.gov Within these microdomains, the L6 antigen interacts with other proteins, including tetraspanins like CD63 and CD82, as well as integrins, to form functional complexes that transmit signals from the extracellular environment into the cytoplasm. nih.govfrontiersin.org In addition to its presence at the cell surface, the L6 antigen is also found abundantly on intracellular vesicles, specifically late endosomal and lysosomal compartments, where it co-localizes with marker proteins such as Lamp1. nih.govcusabio.comnih.gov
Table 2: Subcellular Localization and Key Molecular Interactions of L6 Antigen
| Cellular Location | Distribution Pattern | Associated Proteins/Components | Functional Relevance | Reference |
|---|---|---|---|---|
| Plasma Membrane | Concentrated in Tetraspanin-Enriched Microdomains (TERMs). | Tetraspanins (CD63, CD82), Integrins (β1, α5). | Regulates cell motility and signal transduction. | nih.govfrontiersin.orgnih.gov |
| Intracellular Vesicles | Late Endosomes / Lysosomes. | Lamp1, Lamp2, LBPA. | Part of the protein's biosynthetic and trafficking pathway. | nih.govcusabio.comnih.gov |
Intracellular Compartment Localization (e.g., Late Endocytic Organelles, Lysosomes)
The this compound, also known as TM4SF1, exhibits a distinct subcellular distribution, being prominently found on both the plasma membrane and within intracellular vesicles. nih.gov Detailed immunofluorescence studies have revealed that within the cell, the L6 antigen is co-localized with established markers for late endosomal and lysosomal compartments. nih.govnih.gov These markers include the lysosome-associated membrane proteins Lamp1 and Lamp2, as well as the late endosomal lipid lysobisphosphatidic acid (LBPA). nih.govnih.gov
Late endosomes are critical sorting hubs within the endocytic pathway. antibodies.comuniprot.org They receive cellular cargo from early endosomes and direct it towards various destinations, including lysosomes for degradation or the trans-Golgi network for recycling. antibodies.com The presence of the L6 antigen in these compartments suggests its involvement in the complex processes of endocytic trafficking and sorting.
Biosynthetic and Endocytic Trafficking Pathways
Research indicates that the this compound is predominantly targeted to late endocytic organelles (LEO) through a biosynthetic pathway. nih.govnih.gov This implies that after its synthesis in the endoplasmic reticulum and processing through the Golgi apparatus, a significant portion of the newly synthesized L6 protein is transported directly to these late endosomal/lysosomal compartments, rather than first being stably inserted into the plasma membrane and subsequently internalized.
Mapping experiments have demonstrated that the transmembrane regions of the L6 antigen are the key determinants for its localization to late endocytic organelles. nih.govnih.gov The L6 antigen is a transmembrane 4 superfamily (TM4SF) protein, characterized by four hydrophobic domains that span the cell membrane. nih.gov The intrinsic signals within these transmembrane domains are sufficient to direct the protein's trafficking from the trans-Golgi network to the LEO. While the L6 antigen is also found on the cell surface, the biosynthetic pathway appears to be the primary route for its delivery to intracellular vesicles. nih.gov
Regulation of Subcellular Trafficking
The subcellular trafficking and localization of the this compound are tightly regulated processes, crucial for its biological functions, such as promoting tumor cell motility. nih.govnih.gov On the plasma membrane, the L6 antigen is specifically recruited to specialized microdomains known as tetraspanin-enriched microdomains (TERM). nih.govnih.gov This association is critical, as the pro-migratory activity of the L6 antigen correlates with its ability to be recruited into these domains. nih.govnih.gov
The regulation of this localization is dependent on the protein's structure. All three of its predicted cytoplasmic regions have been shown to be essential for the effective recruitment of the L6 antigen to TERM. nih.govnih.gov
Furthermore, post-translational modification plays a key regulatory role. The L6 antigen undergoes ubiquitylation, a process where ubiquitin molecules are attached to the protein. This ubiquitylation is essential for its function in promoting cell migration. nih.govnih.gov The trafficking of the L6 antigen also has a regulatory effect on other membrane proteins. For instance, the depletion of the L6 antigen using siRNA has been shown to selectively increase the surface expression of the tetraspanins CD63 and CD82, while not affecting other tetraspanins or β1 integrins. nih.govnih.gov This suggests that the L6 antigen influences cell motility by modulating the surface presentation and endocytosis of specific components within the tetraspanin-enriched microdomains. nih.govnih.gov
Molecular Interactions and Supramolecular Complex Formation Involving L6 Cell Surface Antigen
Association with Tetraspanin-Enriched Microdomains (TEMs/TERMs)
The L6 antigen is a significant component of tetraspanin-enriched microdomains (TERMs), which are dynamic, protein-lipid platforms on the plasma membrane that play crucial roles in signal transduction and cellular organization. nih.govnih.gov The recruitment of the L6 antigen to these microdomains is essential for its pro-migratory functions. nih.govnih.gov Research indicates that all three of its predicted cytoplasmic regions are vital for its effective incorporation into TERMs. nih.gov
The L6 antigen plays an active role in the organization of TERMs, influencing the surface presentation and endocytosis of some of their components. nih.govnih.gov Its presence within these microdomains is correlated with enhanced cell motility. nih.gov The association of L6 with TERMs appears to be a prerequisite for its influence on cell migration, suggesting that these microdomains serve as a platform through which L6 exerts its effects. nih.govnih.gov
A key aspect of the L6 antigen's function within TERMs is its ability to regulate the surface expression of specific tetraspanins. nih.gov Studies have shown that the downregulation of the L6 antigen leads to a significant increase in the surface levels of tetraspanins CD63 and CD82. nih.govnih.gov Conversely, overexpression of L6 antigen can decrease the expression of CD63. nih.gov This regulatory effect is selective, as the expression levels of other tetraspanins and β1 integrins are not affected by L6 antigen depletion. nih.govnih.gov This suggests that the L6 antigen's pro-migratory activity is linked to a reorganization within TERMs, mediated by its influence on specific tetraspanin members like CD63 and CD82. nih.gov
| Tetraspanin | Change in Surface Level | Reference |
|---|---|---|
| CD63 | ~2.5-fold increase | nih.gov |
| CD82 | ~40% increase | nih.gov |
| Other Tetraspanins | Not affected | nih.govnih.gov |
| β1 Integrins | Not affected | nih.govnih.gov |
Direct Protein-Protein Interactions
The L6 antigen engages in several direct protein-protein interactions that are crucial for its function in cell signaling and migration. These interactions facilitate the formation of larger signaling complexes.
The C-terminal cytoplasmic tail of the L6 antigen contains an unconventional PDZ-domain-binding motif (X-Tyr-X-Cys). nih.govnih.gov This motif facilitates direct interaction with PDZ domain-containing proteins, notably syntenin-2 (also known as SITAC). nih.govnih.gov Syntenins are scaffolding proteins that can link transmembrane proteins to the cytoskeleton and other signaling molecules. The interaction with syntenin-2 is believed to play a role in mediating the tumorigenic, proliferative, and metastatic functions of the L6 antigen. stratech.co.uk Furthermore, there is a close relationship with syntenin-1, as tetraspanin CD63, which is regulated by L6, directly interacts with syntenin-1. nih.gov
The L6 antigen has been shown to associate with CD13 (aminopeptidase N), a metalloprotease involved in cell migration and invasion. nih.govnih.gov This interaction has been demonstrated through co-immunoprecipitation on various cancer cell lines and co-patching immunofluorescence. nih.gov The formation of a complex between the L6 antigen and CD13 may be important for the pro-invasive activity of the L6 antigen in certain cancer types, such as lung carcinoma. nih.govnih.govfrontiersin.org However, in some breast cancer cell lines that express negligible levels of CD13, the L6 antigen can still promote cell migration, indicating that this interaction is not universally required for its pro-migratory function. nih.gov
The L6 antigen is known to form complexes with members of the integrin family, which are key receptors for cell-extracellular matrix adhesion and signaling. cusabio.commdpi.com These interactions are vital for modulating cellular functions like adhesion, migration, and invasion. nih.gov For example, the EC2 region of the L6 antigen can bind to integrin α5β1. stratech.co.uk In esophageal squamous cell carcinoma, the L6 antigen has been found to associate with integrin α6 to promote laminin-mediated cell migration. nih.gov The specific integrin partners of the L6 antigen can vary depending on the cell and cancer type, leading to the activation of different downstream signaling pathways. nih.gov
| Interacting Protein | Family/Type | Significance of Interaction | Reference |
|---|---|---|---|
| Syntenin-2 (SITAC) | PDZ domain-containing protein | Mediates tumorigenesis, cell proliferation, and metastasis via C-terminal PDZ-binding motif. | nih.govnih.govstratech.co.uk |
| CD13 (Aminopeptidase N) | Metalloprotease | Enhances cancer cell motility and invasion in specific contexts. | nih.govnih.govfrontiersin.org |
| Integrins (e.g., α5β1, α6) | Adhesion receptors | Regulates cell adhesion, migration, and invasion by forming signaling complexes. | nih.govstratech.co.ukcusabio.com |
Interaction with Receptor Tyrosine Kinases
The this compound, a transmembrane glycoprotein (B1211001), is involved in various cellular processes, and its interactions with receptor tyrosine kinases (RTKs) are crucial for signal transduction. One notable interaction involves the Lck protein tyrosine kinase. Ligation of the A6H antigen, a molecule co-expressed with the L6 antigen on human peripheral blood T cells and renal cell carcinoma cells, has been shown to induce the tyrosine phosphorylation of Lck. nih.gov
Furthermore, the co-ligation of the A6H antigen with the CD3 complex on T cells leads to an augmented phosphorylation of Lck, suggesting a synergistic signaling mechanism. nih.gov This interaction also promotes the phosphorylation of downstream targets, including the zeta-associated protein (ZAP-70) and the 23 kDa high molecular weight form of the T-cell receptor (TCR) zeta chain. nih.gov The co-precipitation of Lck and ZAP-70 is observed only upon combined stimulation through both A6H and the TCR-CD3 complex, indicating the formation of a signaling-competent multi-protein complex. nih.gov In contrast, another Src family protein tyrosine kinase, Fyn, does not appear to be affected by A6H ligation. nih.gov
Recent studies have also highlighted the interaction between lymphocyte antigen 6K (LY6K), a member of the Ly6 family to which L6 antigen belongs, and the TGF-β receptor complex. mdpi.com LY6K is necessary for enhancing TGF-β signaling, which plays a role in the in vivo growth of certain cancer cells. mdpi.com Computational and in vitro pull-down assays have been employed to identify the specific amino acid residues in LY6K that interact with TGF-β receptor 1 (TbR1) and TGF-β receptor 2 (TbR2). mdpi.com
| Interacting Protein | Key Findings |
| Lck | Ligation of the associated A6H antigen induces tyrosine phosphorylation of Lck. nih.gov |
| Co-ligation with CD3 augments Lck phosphorylation and subsequent downstream signaling. nih.gov | |
| TGF-β Receptor Complex | LY6K, a related Ly6 family member, interacts with TbR1 and TbR2 to modulate TGF-β signaling. mdpi.com |
Interaction with Discoidin Domain Receptor 1 (DDR1)
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that functions as a non-integrin receptor for collagen. nih.govmdpi.com While direct interaction studies between this compound and DDR1 are not extensively documented in the provided context, the functional interplay between collagen receptors and other cell surface molecules is a critical area of cell biology. DDR1 activation by collagen can influence various cellular behaviors, including cell adhesion, migration, and proliferation. nih.govfrontiersin.org
DDR1 signaling can intersect with pathways activated by other cell surface receptors, such as β1 integrins. nih.gov For instance, the coordination of DDR1 and β1 integrin signaling in response to type I collagen can induce N-cadherin trafficking and promote epithelial-to-mesenchymal transition in cancer cells. nih.gov Given that L6 antigen is highly expressed on various carcinomas, understanding its potential role within the complex network of cell-matrix interactions mediated by receptors like DDR1 is an area of ongoing interest.
Formation of Multi-Protein Complexes and Functional Implications
The interactions of the this compound and related molecules with other proteins lead to the formation of multi-protein complexes that have significant functional implications, particularly in the context of cell signaling and cancer progression.
The ligation of the A6H antigen, which is co-expressed with L6, initiates the assembly of a signaling complex involving Lck and ZAP-70 at the T-cell receptor. nih.gov This complex is essential for the early events of T-cell activation, although full activation requires co-stimulation through the TCR-CD3 complex. nih.gov This indicates that the L6-associated antigen A6H can modulate T-cell responses through the formation of a specific signaling platform.
Similarly, the interaction of LY6K with the TGF-β receptor complex highlights another instance of multi-protein complex formation with significant functional outcomes. mdpi.com By binding to TbR1 and TbR2, LY6K enhances TGF-β signaling, which is known to be a critical pathway in cancer, influencing processes such as cell growth, migration, and invasion. mdpi.com The formation of this LY6K-TGF-β receptor complex represents a potential therapeutic target for inhibiting tumor-specific TGF-β signaling. mdpi.com
The broader Ly6 protein family, to which L6 belongs, is known to play roles in cell proliferation, migration, and cell-cell interaction. amegroups.org These functions are often mediated through their participation in larger membrane-associated protein complexes. For example, the interaction between LY6K and AP-1 has been shown to enhance extracellular signal-regulated kinase (ERK) signaling, ultimately promoting tumor development. amegroups.org
| Complex Component | Interacting Partner(s) | Functional Implication |
| A6H Antigen | Lck, ZAP-70, TCR-CD3 | Modulation of T-cell activation signaling. nih.gov |
| LY6K | TbR1, TbR2 | Enhancement of TGF-β signaling in cancer. mdpi.com |
| LY6K | AP-1 | Promotion of tumor development via ERK signaling. amegroups.org |
Cellular and Molecular Functions of L6 Cell Surface Antigen
Regulation of Cellular Motility and Invasive Phenotypes
TM4SF1 is significantly involved in promoting the movement and invasion of cancer cells, which are fundamental steps in metastasis.
The L6 cell surface antigen is a notable promoter of cell migration. nih.govfrontiersin.org Studies have demonstrated that overexpression of TM4SF1 enhances the migratory capabilities of various cancer cells, including those of the lung, liver, and prostate. frontiersin.orgjbuon.com This pro-migratory activity is associated with the protein's localization within specialized membrane regions. nih.gov In endothelial cells, TM4SF1 is crucial for mobility, and its knockdown can lead to an immobile phenotype. frontiersin.org The antigen's influence on migration is linked to its interaction with other cellular components, such as integrins, which are key mediators of cell adhesion and movement. frontiersin.org
Beyond promoting migration, the L6 antigen also enhances the invasive properties of tumor cells. nih.govspandidos-publications.com This function is critical for cancer cells to break through tissue barriers and spread to distant organs. Research on gastric and non-small cell lung cancer cells has shown that reducing TM4SF1 expression inhibits their invasive capacity, while overexpressing it has the opposite effect. nih.goveuropeanreview.org The invasive function of TM4SF1 is tied to its ability to influence the cellular microenvironment and interact with components that facilitate tissue remodeling.
The regulation of cell motility by the L6 antigen involves complex molecular mechanisms. A key process is the association of L6-Ag with tetraspanin-enriched microdomains (TERMs) on the plasma membrane. nih.gov The recruitment of L6-Ag to these microdomains is correlated with its pro-migratory activity. nih.gov
A critical post-translational modification that governs the function of L6-Ag in cell migration is ubiquitylation. nih.gov Research has shown that ubiquitylation of the L6 antigen is essential for its pro-migratory functions. nih.gov This modification likely influences the trafficking and surface presentation of other components within the tetraspanin-enriched microdomains, thereby affecting cell motility. nih.gov Additionally, TM4SF1 can activate signaling pathways such as the ERK1/2 pathway, which is known to be involved in cell motility and the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and migration. jbuon.com
Influence on Cell Proliferation and Apoptosis
TM4SF1 plays a significant role in the survival and growth of cancer cells by modulating pathways involved in cell proliferation and programmed cell death (apoptosis).
The L6 antigen has been shown to promote cell proliferation in several types of cancer. nih.goveuropeanreview.org Overexpression of TM4SF1 can lead to increased expression of key cell cycle regulators like cyclin D1 and proliferating cell nuclear antigen (PCNA). frontiersin.org The proliferative effects of TM4SF1 are mediated through various signaling pathways. For instance, it has been shown to activate the AKT and ERK1/2 pathways, both of which are central to cell growth and survival. frontiersin.orgjbuon.com In non-small cell lung cancer, TM4SF1 has been found to promote proliferation through the YAP-TEAD signaling pathway. europeanreview.org Knockdown of TM4SF1 has been observed to inhibit the proliferation of gastric cancer and non-small cell lung cancer cells. nih.goveuropeanreview.org
A crucial function of the L6 antigen in cancer progression is its ability to inhibit apoptosis, thereby allowing cancer cells to survive and proliferate. nih.gov Studies in gastric cancer cells have demonstrated that TM4SF1 acts as an anti-apoptotic protein. nih.govspandidos-publications.com
The anti-apoptotic function of TM4SF1 is executed through the regulation of key apoptosis-associated molecules. nih.govspandidos-publications.com Silencing of TM4SF1 has been shown to decrease the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) while increasing the expression of the pro-apoptotic proteins Bax and caspase-3. nih.govspandidos-publications.com Conversely, upregulation of TM4SF1 reverses these effects. nih.gov Furthermore, TM4SF1 can inhibit apoptosis through the PI3K/AKT/mTOR signaling pathway. frontiersin.orgcusabio.com Another identified mechanism involves the promotion of stress granule formation, which helps cancer cells adapt to stress and evade apoptosis. nih.gov In bladder cancer cells, TM4SF1 has been implicated in regulating apoptosis via a PPARγ-SIRT1 feedback loop, which also influences the cell cycle and metabolism of reactive oxygen species (ROS). nih.gov
| Finding | Cell/Cancer Type | Effect of L6 Antigen/TM4SF1 | Associated Molecules/Pathways |
| Promotion of Cell Migration | Various Cancer Cells | Enhances migratory capabilities | Integrins, Tetraspanin-enriched microdomains (TERMs) |
| Enhancement of Cellular Invasion | Gastric Cancer, NSCLC | Increases invasive properties | Epithelial-Mesenchymal Transition (EMT) |
| Regulation of Motility | General | Essential for pro-migratory function | Ubiquitylation, ERK1/2 pathway |
| Promotion of Proliferation | Gastric Cancer, NSCLC, Prostate Cancer | Increases cell proliferation | Cyclin D1, PCNA, AKT, ERK1/2, YAP-TEAD |
| Inhibition of Apoptosis | Gastric Cancer, Bladder Cancer | Suppresses programmed cell death | Bcl-2, Bax, Caspase-3, PI3K/AKT/mTOR, PPARγ-SIRT1 |
Modulation of Angiogenesis and Endothelial Cell Function
The this compound is a critical regulator of angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. Research has demonstrated that TM4SF1 is highly expressed in the vascular endothelium of human cancers. elsevierpure.comnih.govnih.gov The protein's function is essential for the proper functioning of endothelial cells, the primary cells lining blood vessels.
Studies involving the knockdown of TM4SF1 in endothelial cells have revealed its importance in several key angiogenic processes. These include the prevention of filopodia formation, which are slender cytoplasmic projections that extend from the leading edge of migrating cells. elsevierpure.comnih.govnih.gov Furthermore, the absence of TM4SF1 inhibits endothelial cell mobility and blocks cytokinesis, the final stage of cell division. elsevierpure.comnih.govnih.gov This ultimately hinders the maturation of new blood vessels, a process that can be induced by vascular endothelial growth factor A (VEGF-A). elsevierpure.comnih.govnih.gov The interaction of TM4SF1 with integrins, a family of cell adhesion receptors, is also crucial in this context and is modulated by factors such as VEGF-A and thrombin. elsevierpure.comnih.govnih.gov
The role of TM4SF1 in angiogenesis is further supported by its function as a molecular facilitator that helps in the intracellular distribution of essential cargo proteins within endothelial cells, thereby supporting blood vessel formation. figshare.comnih.gov
| Cellular Process | Effect of TM4SF1 Expression | Consequence of TM4SF1 Knockdown |
|---|---|---|
| Filopodia Formation | Promotes | Prevented |
| Cell Mobility | Enhances | Inhibited |
| Cytokinesis | Supports | Blocked |
| Angiogenesis (VEGF-A induced) | Promotes maturation | Inhibited maturation |
Contributions to Chemoresistance Mechanisms
The this compound has been implicated in the development of chemoresistance in various cancers, a major obstacle in cancer therapy. nih.govmdpi.commdpi.com Its expression levels can influence the sensitivity of cancer cells to chemotherapeutic agents.
A significant mechanism by which L6 contributes to chemoresistance is through the regulation of multidrug resistance (MDR) genes. These genes encode for ATP-binding cassette (ABC) transporters, which are membrane proteins that can pump a wide variety of drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
Research in pancreatic cancer has established a direct link between TM4SF1 and the expression of two key MDR genes: ABCB1 (also known as MDR1) and ABCC1 (also known as MRP1). elsevierpure.comnih.gov Studies have shown that silencing TM4SF1 in pancreatic cancer cell lines leads to a significant decrease in the mRNA expression of both ABCB1 and ABCC1. figshare.comnih.gov This downregulation of MDR genes upon TM4SF1 knockdown correlates with increased sensitivity of the cancer cells to gemcitabine, a standard chemotherapeutic agent for pancreatic cancer. elsevierpure.comnih.govnih.gov These findings indicate that TM4SF1 promotes chemoresistance, at least in part, by upregulating the expression of these drug efflux pumps. nih.gov
| Cell Line | Effect on ABCB1 mRNA Expression | Effect on ABCC1 mRNA Expression |
|---|---|---|
| AsPC-1 | Significantly decreased | Significantly decreased |
| MIA PaCa-2 | Significantly decreased | Significantly decreased |
| PANC-1 | Significantly decreased | Significantly decreased |
Signal Transduction Pathway Modulation
The this compound exerts its influence on cellular functions by modulating key intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Multiple studies have demonstrated that TM4SF1 can activate the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway, a critical cascade in cancer biology. In breast cancer cells, overexpression of TM4SF1 has been shown to significantly enhance the phosphorylation of PI3K, AKT, and mTOR. elsevierpure.com This activation is associated with increased cell migration and a decrease in apoptosis (programmed cell death). elsevierpure.com Conversely, silencing TM4SF1 in these cells leads to the downregulation of these pathway components. elsevierpure.com
In esophageal squamous cell carcinoma, the interaction of TM4SF1 with integrin α6 has been shown to promote cell migration and metastasis through the FAK/PI3K/AKT signaling axis. researchgate.net Furthermore, a long non-coding RNA associated with TM4SF1, known as TM4SF1-AS1, has been found to promote the migration and invasion of lung cancer cells by activating the PI3K/AKT signaling pathway. nih.gov
The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway, another crucial signaling cascade in cancer, is also modulated by the this compound. Overexpression of TM4SF1 in human prostate cancer cells has been found to significantly activate the ERK1/2 signaling pathway. nih.govnih.govtmu.edu.tw This activation, in turn, enhances the invasion, migration, and proliferation of these cancer cells. nih.govnih.govtmu.edu.tw Suppression of the ERK1/2 pathway was able to counteract the pro-metastatic effects induced by TM4SF1 overexpression. nih.govnih.gov
In non-small cell lung cancer, TM4SF1 has been shown to induce chemoresistance through the regulation of the DDR1/Akt/ERK-mTOR axis, highlighting a crosstalk between these two major signaling pathways. nih.gov Additionally, in keloid formation, TM4SF1 overexpression promotes proliferation and cell motility by regulating both the AKT and ERK1/2 pathways. sigmaaldrich.com
Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Activation (via non-canonical DDR1 signaling)
The this compound, also known as Transmembrane 4 L six family member 1 (TM4SF1), plays a significant role in activating the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net This activation is often mediated through a non-canonical association with the collagen receptor Discoidin Domain Receptor 1 (DDR1). nih.gov In breast cancer, TM4SF1 has been identified as a potent mediator of metastatic reactivation through this very pathway, involving DDR1, syntenin 2, Protein Kinase C (PKC), JAK2, and STAT3. nih.gov
In non-small cell lung cancer (NSCLC), overexpression of TM4SF1 has been shown to up-regulate the expression of STAT3 and its downstream target, the transcription factor SOX2. researchgate.net Studies have demonstrated a positive correlation between the mRNA expression levels of TM4SF1, STAT3, and SOX2 in lung cancer cells. researchgate.net This suggests that TM4SF1 may promote the progression and metastasis of NSCLC by modulating the JAK2/STAT3 pathway. researchgate.netresearchgate.net The activation of this pathway is a critical component of the oncogenic function of TM4SF1, linking the cell surface antigen to intracellular signaling cascades that control gene expression related to cell migration and survival. researchgate.netnih.gov
| Interacting Proteins | Downstream Effectors | Cellular Outcome in Cancer |
| DDR1, Syntenin 2, PKC | JAK2, STAT3, SOX2 | Metastatic Reactivation, Cell Migration, Tumor Progression |
Wnt/beta-catenin Signaling Pathway Modulation
TM4SF1 is a key modulator of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. nih.govfrontiersin.org Research in colorectal cancer has demonstrated that TM4SF1 promotes Epithelial-Mesenchymal Transition (EMT) and cancer stem cell-like properties by activating this pathway. nih.govresearchgate.net Mechanistically, TM4SF1 has been identified as a partner for Dishevelled 2 (DVL2), enhancing the DVL2-Axin interaction, which is a crucial step in the activation of Wnt signaling. frontiersin.org
The silencing of TM4SF1 leads to a decrease in total β-catenin levels and its nuclear translocation, subsequently reducing the expression of Wnt/β-catenin target genes such as SOX2, Axin2, MMP7, and c-Myc. nih.gov Conversely, activation of β-catenin can rescue the EMT phenotype and migratory capabilities that are diminished upon TM4SF1 deficiency. nih.gov This indicates that TM4SF1's role in promoting metastasis and maintaining cancer stemness is significantly dependent on its ability to positively regulate the Wnt/β-catenin/SOX2 signaling axis. nih.govresearchgate.net
Focal Adhesion Kinase (FAK) Activation
The activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell migration and adhesion, is another important cellular function of the this compound. researchgate.netnih.gov In esophageal squamous cell carcinoma (ESCC), TM4SF1 mediates cell migration and invasion by interacting with integrin α6. researchgate.net This interaction forms a TM4SF1-integrin α6 complex that promotes cancer cell metastasis through the FAK/PI3K/AKT signaling pathway. researchgate.net
Studies have shown a positive correlation between the expression of TM4SF1 and phosphorylated FAK (p-FAK) in ESCC tissues, and this activated signaling axis is associated with poorer survival outcomes for patients. researchgate.net While TM4SF1 is known to activate FAK, there is also evidence of a feedback loop. In hepatocellular carcinoma cells expressing TM4SF5 (a related tetraspanin), interleukin-6 (IL-6)-dependent STAT3 activity can negatively regulate the adhesion- and TM4SF5-dependent activation of FAK. nih.gov This highlights a complex interplay between cytokine signaling and TM4SF-mediated FAK activation in cancer cells. nih.gov
| Signaling Axis Components | Pathway Activated | Cellular Consequence in ESCC |
| TM4SF1, Integrin α6 | FAK/PI3K/AKT | Enhanced Cell Migration and Metastasis |
Protein Kinase C (PKC) Pathway Activation
The this compound is also implicated in the activation of the Protein Kinase C (PKC) pathway. This activation is part of a larger signaling complex that contributes to cancer metastasis. Specifically, in breast cancer models, TM4SF1 facilitates metastatic reactivation through its non-canonical interaction with DDR1. nih.gov This process involves the recruitment and activation of several signaling proteins, including PKC, which then contributes to the downstream activation of the JAK2/STAT3 pathway. nih.gov The involvement of PKC links TM4SF1 to a major signal transduction pathway that governs a wide range of cellular processes, including proliferation, differentiation, and motility.
Regulation of Extracellular Matrix Remodeling
Matrix Metalloproteinase (MMP) Regulation (e.g., MMP-2, MMP-9)
A critical aspect of the this compound's function in cancer progression is its ability to regulate the remodeling of the extracellular matrix (ECM). This is primarily achieved by modulating the expression and activity of Matrix Metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9. nih.govmdpi.com These enzymes are essential for degrading components of the basement membrane and ECM, a necessary step for tumor cell invasion and metastasis. nih.govmdpi.com
Multiple studies have shown that the expression of TM4SF1 is positively correlated with the levels of MMP-2 and MMP-9 in various cancers, including pancreatic and hepatocellular carcinoma. nih.govmdpi.com Overexpression of TM4SF1 leads to an upregulation of MMP-2 and MMP-9, while silencing TM4SF1 results in their decreased expression and activity. nih.gov For instance, in pancreatic cancer cells, the suppression of TM4SF1 was shown to reduce the expression and activity of both MMP-2 and MMP-9, thereby inhibiting cell migration and invasion. nih.gov This regulatory function underscores the role of TM4SF1 as a key facilitator of the invasive phenotype in cancer.
| Cancer Type | Effect of TM4SF1 Overexpression |
| Pancreatic Cancer | Increased MMP-2 and MMP-9 expression and activity |
| Hepatocellular Carcinoma | Increased MMP-2 and MMP-9 expression |
| Colorectal Cancer | Associated with increased MMP levels via Wnt/β-catenin pathway |
Impact on Epithelial-Mesenchymal Transition (EMT) Processes
The this compound is a significant driver of the Epithelial-Mesenchymal Transition (EMT), a cellular program that is fundamental to cancer invasion and metastasis. nih.govnih.gov During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. nih.govyoutube.com
TM4SF1 promotes EMT across various cancer types. In colorectal cancer, TM4SF1's role in inducing EMT is mediated through the Wnt/β-catenin/SOX2 pathway. nih.gov In human prostate cancer, overexpression of TM4SF1 was found to increase the expression of EMT-related proteins and enhance cell invasion and migration by activating the ERK1/2 signaling pathway. researchgate.net The process of EMT is orchestrated by a number of transcription factors, and TM4SF1 expression is linked to the modulation of these key regulators. nih.gov Silencing TM4SF1 can inhibit the EMT process, highlighting its central role in conferring the motile and invasive properties essential for cancer metastasis. nih.govnih.gov
Influence on Cellular Self-Renewal Capabilities
The this compound (TM4SF1) plays a crucial role in promoting the self-renewal of cancer stem-like cells, which are a subpopulation of cells within a tumor capable of initiating and sustaining tumor growth. frontiersin.orgnih.gov
Studies have demonstrated that TM4SF1 is highly expressed in cancer stem-like cells, such as the side population (SP) cells in esophageal squamous cell carcinoma (ESCC). nih.govresearchgate.net Overexpression of TM4SF1 has been shown to enhance the ability of these cells to self-renew and to form tumors. nih.govnih.gov This suggests that TM4SF1 could serve as a potential surface marker for identifying cancer stem-like cells in certain cancers. nih.gov
The regulatory mechanisms governing TM4SF1's effect on self-renewal are also being uncovered. For instance, in esophageal cancer stem-like cells, TM4SF1 is a direct target of miR-141. nih.govnih.gov Overexpression of miR-141 can suppress TM4SF1, thereby reducing the self-renewal capacity and tumorigenicity of these cells. nih.govnih.gov This regulatory relationship highlights a potential therapeutic avenue for targeting cancer stem-like cells. nih.gov Furthermore, TM4SF1 has been shown to promote the traits of breast cancer stem cells by suppressing the transcription of pluripotency factors like Sox2 and Oct4. frontiersin.org
The table below summarizes key research findings on the influence of L6/TM4SF1 on cellular self-renewal.
| Cell/Cancer Type | Key Finding | Regulatory Molecules | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) | TM4SF1 stimulates the self-renewal ability and carcinogenicity of cancer stem-like cells. | miR-141 (downregulates TM4SF1) | nih.govnih.gov |
| Breast Cancer | TM4SF1 promotes cancer stem cell traits by suppressing pluripotency factors. | Sox2, Oct4 (suppressed by TM4SF1) | frontiersin.org |
| General Cancer Stem-Like Cells | TM4SF1 is abundantly expressed and functions as a surface protein marker. | Not specified | frontiersin.org |
Role in Invadopodia Formation
The this compound (TM4SF1) is also instrumental in cancer cell invasion and migration, partly through its role in the formation of invadopodia. frontiersin.org Invadopodia are actin-rich protrusions from the cell membrane that degrade the extracellular matrix (ECM), allowing cancer cells to breach tissue barriers and metastasize. frontiersin.orgnih.gov
TM4SF1 facilitates the formation of specialized cell projections. Research has identified its necessity in the formation of "nanopodia," which are exceptionally long and thin F-actin-poor projections observed in endothelial cells. nih.gov The formation of these structures is dependent on the expression level of TM4SF1. nih.gov While termed nanopodia in this context, their function in cell migration and interaction with the cytoskeleton is relevant to the broader category of invasive protrusions.
The mechanism by which TM4SF1 contributes to these structures involves its interaction with key cytoskeletal proteins. Mass spectrometry has revealed that TM4SF1 interacts with myosin-10 and β-actin, both of which are involved in the formation of filopodia, another type of cellular projection involved in migration. nih.gov This indicates that TM4SF1 acts as a molecular organizer, linking the cell membrane with the cytoskeletal machinery required to build invasive protrusions. nih.gov By promoting the formation of invadopodia and related structures, TM4SF1 enhances the invasive capabilities of cancer cells. frontiersin.org
The table below outlines the key findings regarding the role of L6/TM4SF1 in forming invasive cellular protrusions.
| Structure | Interacting Proteins | Cellular Effect | Reference |
| Invadopodia | Not specified | Promotes cancer cell migration and invasion. | frontiersin.org |
| Nanopodia | Myosin-10, β-actin | Facilitates cell polarization and migration. | nih.gov |
Compound and Protein List
| Name |
| This compound / TM4SF1 |
| miR-141 |
| Sox2 |
| Oct4 |
| Myosin-10 |
| β-actin |
| F-actin |
Expression Profiles and Regulatory Mechanisms of L6 Cell Surface Antigen
Expression Patterns in Normal Tissues and Cellular Subsets
While highly prominent in cancerous tissues, the L6 cell surface antigen demonstrates a regulated and specific expression profile in various normal tissues and cell types.
In normal conditions, the this compound (TM4SF1) is weakly expressed in the vascular endothelium. researchgate.net Transcripts of the antigen have also been detected in a variety of normal tissues, including the lung and skin. nih.gov Immunohistochemical studies have shown that while most normal tissues are negative for L6 expression, some samples of normal lung and spleen have demonstrated weak positivity. nih.govatsjournals.org This low-level basal expression suggests a potential role in the normal function of these tissues, which is significantly amplified in pathological states.
Research has indicated that the this compound (TM4SF1) is abundantly expressed on human mesenchymal stem cells (MSCs). frontiersin.org It has been proposed as a surface protein marker that can distinguish MSCs from various cell sources, particularly from fibroblastic connective tissues. nih.govfrontiersin.org This high level of expression on MSCs suggests its involvement in the fundamental biological processes of these multipotent cells.
The expression of the this compound differs dramatically between normal and pathological states, particularly in the context of cancer. The most striking contrast is observed in the vascular endothelium; while it is weakly expressed in the vasculature of normal tissues, it is highly overexpressed in the endothelial cells of blood vessels that supply human cancers. researchgate.net Similarly, the basal expression found on the surface of normal epithelial cells is significantly lower than the high levels observed on most epithelial cell carcinomas, including those of the lung, breast, colon, and ovary. frontiersin.orgfrontiersin.org
Table 1: Expression of this compound in Normal vs. Pathological Conditions
| Tissue/Cell Type | Expression Level in Normal State | Expression Level in Pathological State (Cancer) |
|---|---|---|
| Vascular Endothelium | Weak researchgate.net | High researchgate.netoncotarget.com |
| Epithelial Tissues (e.g., Lung) | Weakly positive to negative nih.govnih.govatsjournals.org | High frontiersin.orgfrontiersin.org |
| Mesenchymal Stem Cells | Abundant nih.govfrontiersin.org | N/A |
Aberrant Expression in Pathological Conditions
The dysregulation of this compound expression is a hallmark of many human cancers, where it is often linked to tumor progression and poor prognosis.
The L6 antigen is a well-documented tumor-associated antigen. It is highly expressed on the surface of cells from a majority of human carcinomas. frontiersin.org Malignancies known for significant L6 antigen expression include non-small-cell lung carcinomas, breast carcinomas, colon carcinomas, and ovarian carcinomas. nih.govatsjournals.orgfrontiersin.org This overexpression has made it an attractive target for cancer therapies.
In human lung carcinomas, the expression of the this compound (referred to as TAL6 in some studies) shows a strong correlation with the metastatic potential of the cancer cells. frontiersin.org Research using a series of human lung carcinoma cell lines with varying degrees of invasiveness found that L6 expression directly correlated with the in vitro invasive capability of these cells. frontiersin.org
Forced expression of L6 in a non-invasive lung carcinoma cell line significantly boosted its invasiveness. frontiersin.org Conversely, using a specific monoclonal antibody to target and cluster L6 antigen on the surface of highly invasive lung carcinoma cells significantly reduced their migration and invasion. frontiersin.org
Clinical data from lung cancer patients further substantiates these findings. Analysis of lung cancer specimens revealed that increased expression of the L6 antigen was significantly associated with early postoperative relapse and shorter survival in patients with squamous cell lung cancer. frontiersin.org
Table 2: Research Findings on L6 Expression in Lung Carcinoma
| Finding | Significance | Reference |
|---|---|---|
| L6 expression correlates with in vitro invasiveness of lung carcinoma cells. | Indicates a role for L6 in tumor progression and metastasis. | frontiersin.org |
| Forced L6 expression increases cancer cell invasiveness. | Directly implicates L6 in promoting the metastatic phenotype. | frontiersin.org |
| Antibody-mediated clustering of L6 reduces cell migration and invasion. | Suggests L6 as a viable therapeutic target to inhibit metastasis. | frontiersin.org |
Overexpression in Human Malignancies
Breast Carcinomas
The regulatory mechanisms governing TM4SF1 in breast cancer involve key cellular signaling pathways. Evidence suggests that TM4SF1's role in promoting breast cancer cell migration and inhibiting apoptosis is mediated through the PI3K/AKT/mTOR pathway. nih.gov Silencing TM4SF1 in breast cancer cell lines leads to a downregulation of phosphorylated PI3K, AKT, and mTOR proteins, which corresponds with decreased cell migration and increased apoptosis. nih.gov Furthermore, TM4SF1 expression has been shown to be positively associated with tumor growth and negatively correlated with apoptosis in breast cancer. frontiersin.org
Table 1: Expression of this compound (TM4SF1) in Breast Cancer
| Characteristic | Finding | Reference |
| Frequency of High Expression | 65.6% in invasive breast cancer cases. | nih.gov |
| Association with Histology | Advanced histological grade. | nih.gov |
| Association with Receptor Status | Negative for Estrogen Receptor (ER) and Progesterone Receptor (PR). | nih.gov |
| Association with Subtype | Higher expression in Triple-Negative Breast Cancer (TNBC). | nih.gov |
| Prognostic Significance | High expression correlates with shorter disease-free and overall survival. | nih.gov |
| Regulatory Pathway | Involved with the PI3K/AKT/mTOR signaling pathway. | nih.gov |
Colon Carcinomas
The this compound (TM4SF1) is significantly upregulated in colorectal cancer (CRC) tissues when compared to adjacent non-tumorous tissues. frontiersin.orgnih.gov This elevated expression is positively correlated with poor patient prognosis. nih.gov Specifically, high levels of TM4SF1 are associated with advanced T stage and the presence of lymph node metastasis, indicating a role in tumor progression. frontiersin.orgnih.gov The expression of TM4SF1 has also been observed to be higher in metastatic cancer-derived cells compared to primary tumor-derived cells from the same patient. nih.gov
The regulation of TM4SF1 in colorectal cancer is linked to the Wnt/β-catenin/SOX2 signaling pathway. nih.gov This pathway is crucial for epithelial-mesenchymal transition (EMT) and the maintenance of cancer stemness, both of which are processes that TM4SF1 appears to promote. Downregulation of TM4SF1 has been shown to inhibit migration, invasion, and the formation of tumor spheres in CRC cell lines. nih.gov Conversely, its overexpression enhances these malignant properties. nih.gov
Table 2: Expression Profile and Regulatory Links of this compound (TM4SF1) in Colon Carcinoma
| Parameter | Observation | Reference |
| Expression Level | Markedly higher in CRC tissues than in non-tumour tissues. | nih.gov |
| Prognostic Value | High expression is correlated with poor survival. | nih.gov |
| Clinicopathological Correlation | Associated with advanced T stage and lymph node metastasis. | nih.gov |
| Regulatory Pathway | Implicated with the Wnt/β-catenin/SOX2 pathway. | nih.gov |
| Functional Role | Promotes migration, invasion, EMT, and cancer stemness. | nih.gov |
Ovarian Carcinomas
The subcellular localization of TM4SF1 appears to differ between normal and malignant tissues. In normal and benign ovarian tissues, its expression is noted in the cell membrane, whereas in cancer tissues, it is predominantly found in the cytoplasm. nih.gov Functionally, silencing TM4SF1 has been shown to suppress the migration and invasion of ovarian cancer cells. nih.gov This suggests that TM4SF1 is a potential therapeutic target for inhibiting metastasis in ovarian cancer. nih.gov
Table 3: Expression and Significance of this compound (TM4SF1) in Ovarian Carcinoma
| Aspect | Finding | Reference |
| Expression Rate in Cancer | 90.90% in epithelial ovarian cancer tissues. | nih.gov |
| Expression in Metastases | 100% positive in metastatic lymph node foci. | nih.gov |
| Correlation with Staging | Positively correlated with advanced FIGO stage. | nih.gov |
| Correlation with Grade | Positively correlated with higher histological grade. | nih.gov |
| Prognostic Impact | Co-expression with DDR1 is an independent poor prognostic factor. | nih.gov |
| Subcellular Localization | Primarily cytoplasmic in cancer tissue vs. membranous in normal tissue. | nih.gov |
Prostate Cancer
The expression of this compound (TM4SF1) is upregulated in prostate cancer tissues compared to benign prostatic hyperplasia (BPH) samples. nih.gov Its expression level is notably higher in aggressively metastatic prostate cancer cells than in more indolent, androgen-sensitive cells. nih.gov Overexpression of TM4SF1 has been demonstrated to enhance the invasion, migration, and proliferation of human prostate cancer cells. nih.govresearchgate.net This is associated with the promotion of EMT. nih.gov Similar to ovarian cancer, the subcellular localization of TM4SF1 shifts from the apical membrane in normal prostate epithelial cells to a predominant cytoplasmic distribution in cancer cells. nih.gov
A key regulatory mechanism for TM4SF1 in prostate cancer is its direct control by the androgen receptor (AR), a critical transcription factor in this malignancy. nih.gov Research has identified TM4SF1 as a direct target gene of the AR, with a functional androgen response element located in its promoter region. nih.gov Additionally, the pro-tumorigenic effects of TM4SF1 are mediated, at least in part, by the activation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway. researchgate.net Inhibition of this pathway can counteract the enhanced cell invasion, migration, and proliferation induced by TM4SF1 overexpression. researchgate.net
Table 4: this compound (TM4SF1) Expression and Regulation in Prostate Cancer
| Feature | Description | Reference |
| Expression Level | Higher in prostate cancer tissues vs. BPH; higher in metastatic cells. | nih.govnih.gov |
| Functional Role | Promotes cell invasion, migration, proliferation, and EMT. | nih.govresearchgate.net |
| Subcellular Localization | Cytoplasmic in cancer cells vs. apical membrane in normal cells. | nih.gov |
| Transcriptional Regulation | Directly regulated by the Androgen Receptor (AR). | nih.gov |
| Signaling Pathway | Activates the ERK1/2 signaling pathway. | researchgate.net |
Liver Cancer
In hepatocellular carcinoma (HCC), this compound (TM4SF1) is highly expressed and plays a significant role in tumor progression. frontiersin.orgnih.govnih.gov Overexpression of TM4SF1 in liver cancer cells promotes proliferation and metastasis while reducing apoptosis in both in vitro and in vivo models. frontiersin.orgnih.gov Conversely, silencing TM4SF1 expression impairs the metastatic ability of HCC cells. frontiersin.org The expression of TM4SF1 has been positively correlated with tumor grade. frontiersin.org
The regulatory functions of TM4SF1 in liver cancer are tied to its ability to modulate the expression of several key genes involved in apoptosis and migration. Specifically, TM4SF1 has been shown to regulate caspase-3, caspase-9, matrix metalloproteinase-2 (MMP-2), MMP-9, and vascular endothelial growth factor (VEGF). nih.gov By upregulating cyclin D1 and proliferating cell nuclear antigen (PCNA), TM4SF1 promotes the growth and proliferation of cancer cells. nih.gov Recent studies also indicate that TM4SF1 can influence the tumor microenvironment by modulating the expression of PD-L1 and MHC I through the AKT-senescence pathway, thereby impairing the cytotoxic function of CD8+ T cells. nih.gov
Table 5: Profile of this compound (TM4SF1) in Liver Cancer
| Aspect | Details | Reference |
| Expression Status | Highly expressed in hepatocellular carcinoma. | frontiersin.orgnih.govnih.gov |
| Functional Impact | Promotes proliferation, metastasis; inhibits apoptosis. | frontiersin.orgnih.gov |
| Clinical Correlation | Positively correlated with tumor grade. | frontiersin.org |
| Regulatory Mechanisms | Regulates caspase-3/9, MMP-2/9, and VEGF. | nih.gov |
| Immune Regulation | Modulates PD-L1 and MHC I expression via the AKT pathway. | nih.gov |
Pancreatic Cancer
This compound (TM4SF1) is highly expressed in pancreatic cancer tissues and cell lines compared to normal pancreatic tissue and cells from chronic pancreatitis. karger.comresearchgate.net This overexpression is primarily observed in the neoplastic cells of pancreatic adenocarcinomas. researchgate.net While some studies suggest TM4SF1's primary role is in promoting migration and invasion rather than proliferation, its expression has been linked to patient prognosis. karger.com Interestingly, one study reported that patients with high tumor levels of TM4SF1 had longer survival times, suggesting a complex role. nih.gov This study also noted that reduced TM4SF1 expression, particularly after TGF-β1-induced EMT, enhanced cancer cell migration and invasion. nih.gov
TM4SF1's function in pancreatic cancer metastasis is mediated through a novel regulatory pathway involving Discoidin Domain Receptor 1 (DDR1). nih.gov TM4SF1 colocalizes and interacts with DDR1, and silencing TM4SF1 leads to a significant reduction in DDR1 expression. nih.gov This interaction influences the expression and activity of MMP-2 and MMP-9, which are crucial for the formation and function of invadopodia, structures that support cell migration and invasion. karger.comnih.gov
Table 6: this compound (TM4SF1) in Pancreatic Cancer
| Parameter | Finding | Reference |
| Expression Level | Highly expressed in pancreatic cancer tissues and cell lines. | karger.comresearchgate.net |
| Primary Function | Promotes cell migration and invasion. | karger.com |
| Prognostic Significance | High expression associated with longer survival in one study. | nih.gov |
| Regulatory Interaction | Interacts with and regulates the expression of DDR1. | nih.gov |
| Downstream Effectors | Modulates the expression and activity of MMP-2 and MMP-9. | karger.comnih.gov |
Bladder Cancer
In bladder cancer, particularly muscle-invasive bladder cancer (MIBC), this compound (TM4SF1) is strongly upregulated. nih.gov High TM4SF1 expression is significantly associated with adverse clinicopathological features, including advanced T stage, higher TNM stage, and lymph node metastasis. nih.gov Consequently, elevated TM4SF1 expression serves as a predictor of poor prognosis and is correlated with a lower patient survival rate. nih.gov Functionally, TM4SF1 promotes the proliferation of human bladder cancer cells both in vitro and in vivo. frontiersin.org
The regulatory mechanism of TM4SF1 in bladder cancer involves a feedback loop with Peroxisome proliferator-activated receptor γ (PPARγ) and Sirtuin 1 (SIRT1). nih.gov Knockdown of TM4SF1 suppresses cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov This apoptotic effect is potentially mediated by the upregulation of reactive oxygen species (ROS). nih.gov The effects of TM4SF1 reduction can be reversed by treatment with a PPARγ antagonist (GW9662) or a SIRT1 activator (resveratrol), confirming the involvement of the PPARγ-SIRT1 feedback loop in mediating TM4SF1's functions. nih.gov
Table 7: Expression and Regulatory Mechanisms of this compound (TM4SF1) in Bladder Cancer
| Feature | Observation | Reference |
| Expression in MIBC | Strongly upregulated in muscle-invasive bladder cancer. | nih.gov |
| Clinical Association | Correlates with advanced T stage, TNM stage, and lymph node metastasis. | nih.gov |
| Prognostic Value | High expression predicts poor prognosis and lower survival rate. | nih.gov |
| Functional Role | Promotes proliferation and inhibits apoptosis. | frontiersin.org |
| Regulatory Pathway | Regulates apoptosis and cell cycle via a PPARγ-SIRT1 feedback loop. | nih.gov |
Gastric Cancer
In gastric cancer, the this compound is frequently overexpressed. researchgate.net Studies utilizing quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and immunohistochemistry have demonstrated significantly higher levels of L6 (TM4SF1) mRNA and protein in gastric cancer tissues compared to adjacent non-cancerous tissues. This elevated expression is not merely a marker of malignancy but also correlates with key clinical and pathological features.
Table 1: Correlation of L6 (TM4SF1) Expression with Clinicopathological Features in Gastric Cancer
Clinicopathological Feature Correlation with High L6 (TM4SF1) Expression Reference TNM Stage Positive [10, 18] Lymph Node Metastasis Positive Prognosis Poor frontiersin.org Overall Survival Shorter frontiersin.org
Thyroid Cancer
Expression of this compound is also significantly upregulated in certain types of thyroid cancer, particularly papillary thyroid carcinoma (PTC). In comparison to normal thyroid tissues, PTC tissues exhibit markedly higher levels of L6 (TM4SF1) expression. This overexpression has been statistically associated with adverse prognostic indicators, including lymph node metastasis and advanced clinical stages (Stage III/IV).
Gliomas
In the context of central nervous system malignancies, this compound is highly expressed in glioma tissues when compared to non-neoplastic brain tissue. The level of L6 (TM4SF1) expression demonstrates a positive correlation with the World Health Organization (WHO) grade of the glioma, indicating that higher-grade, more aggressive tumors express more of this surface antigen.
Malignant Melanomas
While historically characterized as an antigen predominantly found on carcinomas, recent research has demonstrated the expression and prognostic relevance of this compound in malignant melanoma. researchgate.netwikigenes.org Analysis of metastatic melanoma tissues has shown that a majority of samples express L6 (TM4SF1).
Table 2: Prognostic Significance of L6 (TM4SF1) Expression in Various Cancers
Cancer Type Association of High L6 (TM4SF1) Expression Reference Gastric Cancer Poor Prognosis, Shorter Overall Survival frontiersin.org Papillary Thyroid Carcinoma Shorter Overall Survival, Advanced Stage Glioma Shorter Overall Survival, Higher WHO Grade Malignant Melanoma Shorter Overall Survival
Altered Expression in Other Disease Contexts
Beyond its well-documented role in cancer, the expression of this compound is also altered in certain non-malignant pathological conditions.
Liver Fibrosis : L6 (TM4SF1) has been identified as a novel biomarker gene linked to the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. nih.gov Its expression is elevated in fibrotic liver tissue. Mechanistically, L6 (TM4SF1) promotes the proliferation, migration, and activation of HSCs by interacting with and activating the tyrosine kinase c-Src, which in turn stimulates the PI3K/AKT signaling pathway. nih.gov This suggests L6 is a pro-fibrotic factor that accelerates the progression of hepatic fibrosis. nih.gov
Idiopathic Pulmonary Arterial Hypertension (IPAH) : Gene expression studies in lung tissue from patients with IPAH have identified L6 antigen (TM4SF1) as one of several upregulated genes. nih.gov Its specific role in the pathogenesis of this disease is still under investigation.
Response to Environmental Factors : Exposure of arterial endothelial cells to cadmium, a toxic metal constituent of tobacco, has been shown to cause a downregulation of L6 (TM4SF1) mRNA after 24 hours. ahajournals.org This indicates that its expression can be modulated by environmental toxins.
Autoimmune Bullous Dermatoses : Immunohistological studies have shown strong L6 expression in the follicular epidermis and in skin lesions from patients with autoimmune conditions like bullous pemphigoid and pemphigus vulgaris, whereas it is not expressed in normal interfollicular epidermis. wikigenes.org
Transcriptional and Post-Translational Regulation of this compound Expression
The expression and function of this compound are controlled at multiple levels, including gene transcription and post-translational modifications. These regulatory processes are crucial for its role in both normal physiology and disease.
Gene Regulation Mechanisms (e.g., Androgen Receptor Target Gene)
The transcriptional control of the TM4SF1 gene is complex and can be influenced by various transcription factors and signaling pathways. A significant regulatory mechanism involves steroid hormone signaling.
Androgen Receptor Target Gene : Research has identified TM4SF1 as a target gene of the Androgen Receptor (AR). In prostate cancer cells, the AR can directly bind to the promoter region of the TM4SF1 gene. This binding leads to the induction of TM4SF1 expression in response to androgens. This regulatory link is important in the context of prostate cancer, where AR signaling is a primary driver of tumor growth and progression. researchgate.net
Other Regulatory Factors : Besides the androgen receptor, other factors are involved in regulating TM4SF1 transcription. In bladder cancer, L6 (TM4SF1) deficiency was found to upregulate the transcription factor FOXO3a. frontiersin.org In breast cancer, silencing of L6 (TM4SF1) suppressed the transcription of pluripotency factors like Sox2 and Oct4. frontiersin.org Furthermore, its expression can be influenced by signaling pathways such as Kras and regulated by microRNAs like miR-141 and miR-203. nih.govfrontiersin.orgnih.gov
Post-Translational Regulation
Following protein synthesis, this compound undergoes several post-translational modifications that are critical for its stability, localization, and function.
Glycosylation : The predicted peptide sequence of L6 antigen contains two potential N-linked glycosylation sites at asparagine residues Asn129 and Asn159. genecards.orgwikigenes.orggoogle.com Glycosylation is a common modification for cell surface proteins, affecting protein folding, stability, and interaction with other molecules.
Ubiquitylation : L6 antigen can be modified by ubiquitylation, the attachment of ubiquitin proteins. nih.gov This modification has been shown to be essential for the protein's function in promoting cell migration. Ubiquitylation can regulate protein trafficking, including its surface presentation and endocytosis, thereby influencing the protein's interaction with other components of the cell membrane, such as tetraspanins CD63 and CD82. frontiersin.orgnih.gov
Post-Translational Modifications (e.g., Ubiquitylation) and Functional Consequences
Post-translational modifications (PTMs) are crucial biochemical processes that occur after a protein is synthesized, altering its activity, localization, and stability. nih.govyoutube.com One such critical PTM is ubiquitylation, a process where ubiquitin, a small regulatory protein, is attached to a substrate protein. youtube.com This process is catalyzed by a three-enzyme cascade: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). wikipedia.orgnih.govfrontiersin.org E3 ligases are particularly important as they provide substrate specificity to the reaction. wikipedia.org Ubiquitylation can signal for protein degradation by the proteasome, but it also has non-degradative roles in regulating protein function, interactions, and cellular location. wikipedia.orgnih.gov
The this compound, also known as Transmembrane-4-L-six-family-1 (TM4SF1), is subject to post-translational modifications, with ubiquitylation playing a significant role in its functional regulation. cusabio.com These modifications are associated with the protein's function in critical cellular processes like cell migration and its interaction with other membrane proteins. cusabio.com
Functional Consequences of Ubiquitylation
The ubiquitylation status of TM4SF1 and its influence on other proteins have significant functional consequences, particularly in the context of cancer cell biology. Research findings indicate that TM4SF1's regulation is intertwined with the ubiquitination of key signaling molecules and the dynamics of other cell surface proteins.
Regulation of CD63 Dynamics: The ubiquitylation of TM4SF1 is thought to be a key factor in controlling the dynamics of CD63, another tetraspanin protein, on the plasma membrane. nih.gov Downregulation of TM4SF1 at the cell surface has been observed to cause significant increases in CD63 levels, which is inversely related to cell motility. nih.gov
Modulation of Wnt/β-catenin Signaling: TM4SF1 plays a role in the Wnt/β-catenin signaling pathway. It has been shown that a reduction of TM4SF1 expression promotes the ubiquitination and subsequent degradation of β-catenin. nih.gov This suggests that TM4SF1 normally functions to protect β-catenin from ubiquitination, thereby positively modulating the Wnt signaling pathway. nih.gov
Influence on Cell Migration: TM4SF1 influences cell migration through its recruitment to tetraspanin-enriched microdomains (TEMs), a process associated with ubiquitination modifications. cusabio.com This regulatory mechanism highlights the importance of PTMs in orchestrating the assembly of protein complexes that drive cell movement. cusabio.com
The table below summarizes the key research findings on the functional outcomes linked to the regulation and ubiquitylation of the this compound.
| Affected Molecule/Process | Regulatory Role of L6 (TM4SF1) | Functional Consequence |
|---|---|---|
| CD63 | Ubiquitylation of TM4SF1 may regulate CD63 dynamics at the plasma membrane. nih.gov | Influences cell surface protein composition and motility. nih.gov |
| β-catenin | Reduction of TM4SF1 promotes the ubiquitination of β-catenin. nih.gov | Impacts the stability of β-catenin and modulates Wnt/β-catenin signaling. nih.gov |
| Cell Migration | Associated with ubiquitination modifications in tetraspanin-enriched microdomains. cusabio.com | Regulates the assembly of protein complexes involved in cell motility. cusabio.com |
Research Methodologies and Experimental Models in L6 Cell Surface Antigen Studies
In Vitro Cell Culture Models
In vitro models are fundamental to studying the cellular and molecular biology of the L6 antigen. They provide controlled environments to investigate its expression, function, and regulation in various cell types.
The L6 antigen is highly expressed on the surface of most human carcinomas, including those of the lung, breast, colon, and ovarian tissues. aacrjournals.orgnih.govresearchgate.netnih.gov This has made carcinoma cell lines an essential tool for L6-related research. A notable example is the use of a series of human lung carcinoma cell lines (CL1-0 to CL1-5) that display progressively increasing invasive capabilities. aacrjournals.org Studies using these cell lines have demonstrated a direct correlation between the level of L6 antigen expression and the in vitro invasiveness of the cancer cells. aacrjournals.org This model system has been instrumental in establishing the role of L6 in promoting cancer cell invasion and metastasis. aacrjournals.org
| Cell Line Series | Cancer Type | Key Finding Related to L6 Antigen |
| CL1-0 to CL1-5 | Human Lung Carcinoma | Expression of L6 antigen correlates positively with the in vitro invasiveness of the cells (r² = 0.98). aacrjournals.org |
The biological function of the L6 antigen extends beyond cancer, with involvement in the migration of human keratinocytes. aacrjournals.org Immortalized human keratinocyte cell lines, such as HaCaT or those immortalized by SV40 large T antigen or HPV E6/E7, serve as valuable models to study this aspect. nih.govresearchgate.net These cell lines provide a stable and reproducible system to investigate the molecular mechanisms by which L6 influences keratinocyte motility, which is crucial for processes like wound healing and is pathologically relevant in skin cancers.
| Cell Line Type | Method of Immortalization | Relevance to L6 Antigen Studies |
| NHK-SV/TERT | SV40 large T antigen and hTERT | Model for studying epidermal function and differentiation. nih.govresearchgate.net |
| NHK-E6/E7 | Human Papillomavirus (HPV) E6/E7 | Model for analyzing growth and differentiation behavior comparable to primary keratinocytes. nih.govresearchgate.net |
| T103C | HPV type 16 early region | Used to study factors influencing keratinocyte growth. nih.gov |
Transfected cell lines are crucial for studying the function of a specific gene in isolation. In the context of the L6 antigen, monkey kidney COS cells have been particularly important. nih.govresearchgate.netnih.gov Researchers successfully used COS cells for the expression cloning of the cDNA encoding the L6 antigen. nih.govresearchgate.netnih.gov By transfecting these cells with a cDNA library from a carcinoma cell line, they were able to identify and isolate the gene responsible for L6 expression. This foundational work allowed for the molecular characterization of the L6 protein, revealing it to be an approximately 24-kDa surface protein. nih.govresearchgate.net Chinese Hamster Ovary (CHO) cells are also commonly used for similar transfection studies due to their high transfection efficiency and robust protein expression capabilities.
To definitively establish the function of the L6 antigen, researchers employ techniques to either reduce (knockdown) or increase (overexpress) its expression in cells.
Gene Silencing : RNA interference (RNAi) technologies, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), are powerful tools for specifically silencing the expression of the L6 gene. nih.govyoutube.com By introducing siRNA or shRNA designed to target the L6 mRNA, its translation into protein is blocked, leading to a temporary or stable knockdown of the antigen. This approach has been used to confirm that the effects observed, such as decreased cell invasion, are directly attributable to the L6 antigen. aacrjournals.org For instance, treating invasive CL1-5 lung carcinoma cells with a specific antibody against L6 significantly reduced their migration and invasiveness, an effect that mimics gene silencing. aacrjournals.org
Overexpression Systems : Conversely, to study the gain-of-function effects of L6, overexpression systems are utilized. This involves transfecting cells that normally have low or no L6 expression, such as the CL1-0 lung carcinoma cell line, with a vector carrying the L6 cDNA. aacrjournals.org Studies have shown that forcing the expression of L6 in CL1-0 cells significantly enhances their invasive properties, providing direct evidence for its role in promoting metastasis. aacrjournals.org
| Experimental Approach | Cell Line Example | Key Finding |
| Overexpression | CL1-0 Lung Carcinoma Cells | Forced expression of L6 significantly increased the in vitro invasiveness of the cells. aacrjournals.org |
| Functional Inhibition | CL1-5 Lung Carcinoma Cells | A specific monoclonal antibody against L6 significantly reduced migration and invasiveness. aacrjournals.org |
Molecular Biology and Genetic Techniques
Molecular biology techniques are the bedrock upon which the study of the L6 antigen is built, allowing for the cloning, manipulation, and expression of its gene.
The initial identification and characterization of the L6 antigen were made possible through cDNA cloning. nih.govresearchgate.netnih.gov This process involved creating a cDNA library from a human carcinoma cell line known to express high levels of L6. This library was then used to transfect COS cells, which were subsequently screened with anti-L6 monoclonal antibodies to identify the cells expressing the antigen. nih.govresearchgate.net The plasmid DNA from these positive cells, containing the L6 cDNA, was then isolated and sequenced.
Once the L6 cDNA was cloned, it was inserted into various expression vectors for further studies. aacrjournals.org An expression vector is a plasmid designed for protein expression in a specific host cell. For L6 studies in mammalian cells, vectors like pcDNA3 or pDEF3 are often used. aacrjournals.org These vectors contain essential elements for gene expression, such as a strong promoter (e.g., CMV) to drive transcription of the L6 cDNA, a polyadenylation signal for mRNA stability, and a selectable marker (e.g., neomycin resistance) to select for cells that have successfully incorporated the vector. The construction of these L6 expression vectors has been critical for creating the overexpression models used to elucidate the antigen's role in cancer progression. aacrjournals.org
Site-Directed Mutagenesis for Functional Domain Analysis
Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. In the study of the L6 cell surface antigen, this methodology is pivotal for elucidating the structure-function relationships of its various domains. By altering specific amino acid residues, researchers can identify which parts of the protein are critical for its biological activities, such as antibody binding, protein-protein interactions, and cellular signaling.
A key application of this technique in L6 antigen research has been the identification of the epitope recognized by the L6 monoclonal antibody. In one study, chimeric cDNA constructs were created, which encoded hybrid human-murine L6 antigens. Through monoclonal antibody binding experiments with these constructs, it was demonstrated that a 42-residue hydrophilic domain, situated between the third and fourth hydrophobic domains of the L6 antigen, is located on the exterior of the cell. Furthermore, specific residues in the amino-terminal region of this domain were identified as being crucial for the binding of the murine L6 monoclonal antibody. nih.gov This approach allows for the precise mapping of functional sites within the protein, providing valuable insights into its topology and interaction interfaces.
Another study utilized a C-terminal mutant of the L6A antigen to confirm its interaction with a novel PDZ protein called SITAC. Co-immunoprecipitation experiments revealed that SITAC interacts with the wild-type L6A but not with the C-terminal mutant, thereby confirming the importance of the C-terminal cysteine residue in this interaction. researchgate.net
Table 1: Examples of Site-Directed Mutagenesis in L6 Antigen Research
| Research Goal | Methodology | Key Finding | Reference |
|---|---|---|---|
| Epitope Mapping | Creation of human-murine chimeric L6 antigen cDNA constructs | The 42-residue hydrophilic domain between the 3rd and 4th hydrophobic domains is extracellular and critical for L6 mAb binding. nih.gov | nih.gov |
Transcriptomic Analysis (e.g., RT-PCR, cDNA Microarrays)
Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by an organism or a cell under specific circumstances. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and cDNA microarrays are employed to quantify the expression levels of specific genes, providing insights into the regulation of the this compound at the transcriptional level.
RT-PCR is a sensitive technique used to detect and quantify mRNA levels. In the context of L6 research, RT-PCR has been utilized to analyze the expression of various genes in L6 cell lines. For instance, RT-PCR experiments were conducted to determine the presence of different monocarboxylate transporter (MCT) isoforms in L6 cells, revealing the expression of MCT1, 2, and 4 mRNAs. researchgate.net While this study does not directly measure L6 antigen mRNA, it demonstrates the application of RT-PCR in the L6 cell model system. The general principle of RT-PCR involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by the amplification of the cDNA using PCR. mdpi.com The amount of amplified product can then be quantified, often using real-time RT-PCR (qRT-PCR), to determine the original amount of mRNA. nih.gov
cDNA microarrays allow for the simultaneous analysis of the expression of thousands of genes. This high-throughput approach can provide a global view of the changes in gene expression that may be associated with L6 antigen expression or function. For example, transcriptomic profiling of rat L6 myotubes has been performed to compare protein expression with differentiated myotubes. researchgate.net Such analyses can help identify genes and pathways that are co-regulated with the L6 antigen, offering clues to its biological role.
Table 2: Transcriptomic Analysis Techniques in L6 Cell Line Research
| Technique | Application Principle | Example in L6 Cell Context | Reference |
|---|---|---|---|
| RT-PCR | Detection and quantification of specific mRNA transcripts. mdpi.com | Used to identify the expression of MCT1, MCT2, and MCT4 mRNA in L6 cells. researchgate.net | researchgate.netmdpi.com |
| cDNA Microarrays | High-throughput analysis of the expression levels of thousands of genes simultaneously. | Transcriptomic profiling of rat L6 myotubes to understand differential protein expression during differentiation. researchgate.net | researchgate.net |
Biochemical and Biophysical Approaches
Protein Extraction and Subcellular Fractionation
The study of the this compound necessitates its isolation from the complex cellular environment. Protein extraction and subcellular fractionation are fundamental biochemical techniques to achieve this. Protein extraction involves lysing the cells to release their contents, while subcellular fractionation separates the cellular components into distinct fractions, such as the nucleus, cytoplasm, mitochondria, and membranes. nih.govthermofisher.com
For a membrane-bound protein like the L6 antigen, the extraction process typically requires the use of detergents to solubilize the lipid bilayer. thermofisher.com The choice of detergent is critical to ensure that the protein is efficiently extracted while maintaining its native conformation and activity.
Subcellular fractionation is often achieved through differential centrifugation, where a cell lysate is subjected to a series of centrifugations at increasing speeds. nih.gov This process pellets different cellular components based on their size and density. For instance, a low-speed spin will pellet the nuclei, while subsequent higher-speed spins will pellet mitochondria, and finally, the microsomal fraction, which is rich in membrane fragments including the plasma membrane where the L6 antigen is located. nih.gov In some studies involving S. aureus, the L6 ribosomal protein has been used as a cytoplasmic control in cell fractionation experiments, highlighting the importance of isolating distinct cellular compartments to validate the localization of proteins of interest. researchgate.net
Immunoprecipitation and Co-Immunoprecipitation Assays
Immunoprecipitation (IP) is an antibody-based technique used to isolate a specific protein from a complex mixture, such as a cell lysate. nih.govthermofisher.com A specific antibody against the L6 antigen is incubated with the lysate, forming an antigen-antibody complex. This complex is then captured on a solid support, typically protein A or G beads, which bind to the Fc region of the antibody. thermofisher.comantibodies.com After washing away non-specifically bound proteins, the purified L6 antigen can be eluted and analyzed.
Co-immunoprecipitation (Co-IP) is a powerful extension of IP used to identify protein-protein interactions. bio-rad-antibodies.comnih.gov In this technique, the antibody targets the L6 antigen, and if the L6 antigen is part of a stable protein complex, its interacting partners will also be pulled down. These interacting proteins can then be identified by techniques such as Western blotting or mass spectrometry. A notable example in L6 antigen research is the use of Co-IP to demonstrate the interaction between the L6 antigen (L6A) and the PDZ protein SITAC. These experiments showed that SITAC interacts with the wild-type L6A but not with a C-terminal mutant, confirming a specific interaction. researchgate.net
Table 3: Application of Immunoprecipitation in L6 Antigen Studies
| Technique | Principle | Specific Application for L6 Antigen | Reference |
|---|---|---|---|
| Immunoprecipitation (IP) | Isolation of a specific antigen using an antibody immobilized on a solid support. nih.govthermofisher.com | To purify the L6 antigen from cell lysates for further characterization. | nih.govthermofisher.com |
| Co-Immunoprecipitation (Co-IP) | Isolation of an antigen along with its interacting proteins. bio-rad-antibodies.comnih.gov | Demonstrated the interaction between the L6A antigen and the SITAC protein. researchgate.net | researchgate.netbio-rad-antibodies.comnih.gov |
Western Blotting for Protein Expression and Modification Analysis
Western blotting, or immunoblotting, is a widely used technique to detect and quantify a specific protein in a sample. bio-rad-antibodies.com The process involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid membrane, and then probing the membrane with an antibody specific to the target protein, in this case, the L6 antigen.
This technique has been instrumental in characterizing the L6 antigen. For example, Western blotting was used to monitor the expression and purification of a recombinant polypeptide of the tumor-associated antigen L6. nih.gov It has also been employed to analyze protein expression in L6 myoblasts and myotubes during differentiation. nih.govresearchgate.net The intensity of the band on the Western blot can provide a semi-quantitative measure of the protein's expression level.
Furthermore, Western blotting can be used to analyze post-translational modifications (PTMs) of the L6 antigen. nih.govyoutube.comyoutube.com PTMs, such as glycosylation and ubiquitination, can alter the molecular weight of the protein, leading to a shift in its migration on the SDS-PAGE gel. For instance, the L6 antigen is known to be a glycoprotein (B1211001), and it has been shown to be ubiquitylated, which is essential for its function in cell migration. nih.govsigmaaldrich.com Western blotting with antibodies specific to these modifications or observing changes in the protein's apparent molecular weight can provide evidence of such modifications.
Flow Cytometry for Cell Surface Expression and Phenotyping
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells as they pass through a laser beam. springernature.com It is particularly well-suited for studying cell surface antigens like L6. In this method, cells are incubated with a fluorescently labeled antibody that specifically binds to the L6 antigen. As the cells flow one by one through the cytometer, the laser excites the fluorophore, and the emitted light is detected, allowing for the quantification of L6 antigen expression on the surface of each cell. springernature.comfrontiersin.org
This technique was used in the initial characterization of the L6 antigen, where COS cells transfected with a cDNA encoding the antigen were shown to express a surface protein that reacted with anti-L6 monoclonal antibodies, as detected by flow cytometry. nih.gov
Flow cytometry is also a cornerstone of immunophenotyping, which is the process of identifying and quantifying different cell populations in a heterogeneous sample based on their surface markers. nih.govyoutube.com By using multiple antibodies labeled with different fluorophores, researchers can simultaneously analyze the expression of the L6 antigen along with other cell surface markers. This allows for the characterization of specific cell subsets that express the L6 antigen and can reveal correlations between L6 expression and particular cell phenotypes or functional states. nih.govfrontiersin.org
Table 4: Summary of Flow Cytometry Applications in L6 Antigen Research
| Application | Description | Example | Reference |
|---|---|---|---|
| Quantification of Cell Surface Expression | Measures the amount of L6 antigen present on the surface of individual cells using fluorescently labeled antibodies. | Detection of L6 antigen on the surface of transfected COS cells. nih.gov | springernature.comnih.gov |
| Cell Phenotyping | Identifies and characterizes cell populations based on the co-expression of the L6 antigen and other surface markers. | Can be used to determine which specific immune cell subsets or tumor cell populations express the L6 antigen. nih.govnih.gov | nih.govnih.govfrontiersin.org |
Confocal Microscopy and Live-Imaging Techniques for Localization and Dynamics
Determining the precise location and movement of the this compound is crucial to understanding its function. Confocal microscopy and live-cell imaging are powerful tools for visualizing the subcellular distribution and dynamic behavior of this protein.
Confocal Microscopy for Subcellular Localization: Confocal laser scanning microscopy is a high-resolution imaging technique used to obtain detailed, three-dimensional images of cells and tissues. researchgate.net In the study of the L6 antigen, this method is often combined with immunofluorescence. The general procedure involves:
Cell Preparation: Cells expressing the L6 antigen are cultured on glass coverslips, then fixed to preserve their structure.
Permeabilization: A mild detergent is used to create pores in the cell membrane, allowing antibodies to access intracellular structures if necessary.
Immunostaining: A primary antibody that specifically binds to the L6 antigen is introduced. This is followed by a secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and binds to the primary antibody.
Imaging: A confocal microscope excites the fluorophore with a laser and detects the emitted fluorescent light. By scanning the sample point by point and rejecting out-of-focus light, it produces sharp, detailed images of the L6 antigen's location. researchgate.net
Using this technique, studies have shown that the L6 antigen (TM4SF1) is localized on the cell surface, particularly in thin, actin-poor membrane projections called nanopodia or filopodia in cultured endothelial cells. nih.govnih.govnih.gov
Live-Cell Imaging for Protein Dynamics: Live-cell imaging allows researchers to observe the movement and interactions of proteins like the L6 antigen in real-time within living cells. researchgate.net This is often achieved by tagging the protein of interest with a fluorescent marker, such as Green Fluorescent Protein (GFP), and then tracking its movement using a time-lapse confocal microscope. This approach has been instrumental in studying the dynamics of TM4SF1, revealing how it moves and clusters on the cell surface to form "TM4SF1-enriched microdomains" (TMEDs), which act as docking sites for other signaling proteins. ibidi.com
Functional Assays in Cellular Biology
To elucidate the biological role of the this compound, a variety of functional assays are employed. These experiments are designed to measure the impact of L6 antigen expression or inhibition on fundamental cellular processes such as migration, invasion, proliferation, and survival.
Cell Migration Assays (e.g., Wound Healing, Transwell Migration)
Cell migration is a key process in tumor metastasis. Assays to study the L6 antigen's role in migration often involve either creating a gap in a cell monolayer or observing movement through a porous membrane.
Wound Healing (Scratch) Assay: This method assesses collective cell migration. nih.gov A confluent monolayer of cancer cells is mechanically scratched with a pipette tip to create a cell-free "wound." The ability of the cells to migrate and close this gap over time is monitored, often using live-cell microscopy. nih.govresearchgate.net Studies have utilized this assay to show that knockdown of TM4SF1 can impair the recovery of the wounded area, indicating a role for the antigen in cell migration. researchgate.net
Transwell Migration Assay (Boyden Chamber): This assay measures the chemotactic migration of individual cells toward a stimulus. mdpi.com Cells are seeded in the upper chamber of a device containing a porous polycarbonate membrane. The lower chamber is filled with a medium containing a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified. Research on a highly invasive lung carcinoma cell line (CL1-5) demonstrated that treatment with a monoclonal antibody specific to the L6 antigen significantly reduced cell migration through a gelatin-coated membrane by approximately 15% compared to a control antibody. nih.gov
| Migration Assay Finding | Cell Line | Method | Result | Reference |
| Effect of Anti-L6 Antibody | CL1-5 (Lung Carcinoma) | Transwell Migration (Gelatin-coated) | ~15% reduction in migration | nih.gov |
| Effect of TM4SF1 Knockdown | Endothelial Cells | Scratch Wound Assay | Impaired wound closure | researchgate.net |
Cell Invasion Assays (e.g., Matrigel Invasion)
Cell invasion is a critical step in metastasis, requiring cells to degrade and move through the extracellular matrix (ECM).
Matrigel Invasion Assay: This is a modification of the transwell migration assay where the porous membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix. nih.govcellbiolabs.com This Matrigel layer acts as a barrier that cells must actively invade and degrade to move through the pores. nih.gov This assay is a standard method to distinguish between migratory and invasive potential. nih.gov
Studies have shown a strong correlation between the expression level of the L6 antigen and the invasive capability of human lung carcinoma cells. nih.gov Forced expression of the L6 antigen in a non-invasive lung cancer cell line (CL1-0) significantly increased its ability to invade through Matrigel. nih.gov Conversely, applying a monoclonal antibody against the L6 antigen to highly invasive CL1-5 cells reduced their invasion by 41% compared to controls. nih.gov
| Invasion Assay Finding | Cell Line | Method | Result | Reference |
| Correlation of L6 Expression and Invasion | CL Lung Carcinoma Cells | Matrigel Invasion | r² = 0.98 | nih.gov |
| Effect of Forced L6 Expression | CL1-0 (Lung Carcinoma) | Matrigel Invasion | Significantly increased invasion | nih.gov |
| Effect of Anti-L6 Antibody | CL1-5 (Lung Carcinoma) | Matrigel Invasion | 41% reduction in invasion | nih.gov |
Cell Proliferation Assays
Uncontrolled cell proliferation is a hallmark of cancer. Assays measuring the rate of cell division are used to determine if the L6 antigen contributes to tumor growth.
Colony Formation Assay: This assay assesses the ability of a single cell to undergo sufficient division to form a colony. Cells are seeded at a low density and treated to either overexpress or silence the L6 antigen. After a period of growth, the resulting colonies are stained and counted. Silencing TM4SF1 in non-small-cell lung cancer (NSCLC) cells was found to result in fewer and smaller colonies compared to control cells, indicating an inhibition of proliferation. nih.gov
Direct Cell Counting & EdU Incorporation: Cell proliferation can be measured directly by counting cells over time. More sophisticated methods, like the EdU (5-ethynyl-2'-deoxyuridine) assay, measure DNA synthesis. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. Its detection via a fluorescent azide (B81097) allows for the quantification of proliferating cells. Overexpression of TM4SF1 in NSCLC cells has been shown to increase cell numbers as measured by both direct counting and EdU assays.
Studies have demonstrated that TM4SF1 promotes the proliferation of both liver and lung cancer cells. nih.gov
Apoptosis Assays
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Assays are used to investigate whether the L6 antigen plays a role in this evasion.
Annexin V/PI Staining: A common method to detect early-stage apoptosis is through Annexin V staining followed by flow cytometry. In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer surface. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium Iodide (PI) is also used to distinguish between apoptotic and necrotic cells, as it can only enter cells with compromised membranes.
Using this method, research has shown that silencing TM4SF1 with siRNA in MDA-MB-231 breast cancer cells promotes apoptosis. researchgate.net Conversely, overexpression of TM4SF1 in these cells significantly decreased the percentage of apoptotic cells. researchgate.net Similar findings have been observed in liver cancer and NSCLC, where silencing TM4SF1 induced apoptosis. nih.gov This anti-apoptotic function is often linked to the regulation of key signaling pathways, such as PI3K/AKT/mTOR, and changes in the expression of proteins like caspase-3 and caspase-9. researchgate.net
In Vitro Angiogenesis Assays
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov The L6 antigen is highly expressed on the endothelial cells that line tumor blood vessels, making it a key target of study in this process. nih.govnih.gov
Endothelial Cell Tube Formation Assay: This is the most widely used in vitro assay to model angiogenesis. researchgate.net Endothelial cells (such as Human Umbilical Vein Endothelial Cells, or HUVECs) are cultured on a layer of Matrigel. researchgate.net In response to angiogenic stimuli, the endothelial cells will align and form three-dimensional, capillary-like networks, mimicking the final stage of angiogenesis. The extent of tube formation, including the length of the tubes and the number of branch points, can be quantified using microscopy. researchgate.net
Immunological Research Methodologies
Immunological techniques are central to the discovery, characterization, and therapeutic application of agents targeting the this compound.
The development of monoclonal antibodies (mAbs) specific to the L6 antigen has been a pivotal achievement in this field. These antibodies are crucial reagents for detecting the antigen and are the foundation for therapeutic strategies.
Murine L6 mAb: The original L6 monoclonal antibody is a murine (mouse) IgG2a subtype nih.govnih.govpnas.org. It was developed by immunizing mice with human lung carcinoma cells and was found to recognize an antigen expressed on non-small-cell lung, breast, and colon carcinomas nih.govnih.govpnas.orgnih.gov. Characterization studies confirmed that this antibody binds to a protein epitope on the L6 antigen nih.gov.
Chimeric L6 mAb (chL6): To reduce the immunogenicity of the murine antibody in human patients (i.e., the development of a human anti-mouse antibody response), a chimeric version was created. The chL6 antibody was constructed by genetically linking the variable region genes of the murine L6 antibody to human constant region exons, resulting in a mouse-human hybrid antibody (human IgG1/kappa) nih.govnih.govnih.gov. This modification significantly lowered the incidence of patients developing antibodies against the treatment compared to the original murine L6 nih.govnih.gov. Characterization showed that the chimeric antibody retained binding properties identical to its murine parent nih.gov.
Humanized Antibodies: Further refinement involves "humanizing" the antibody by grafting only the complementarity-determining regions (CDRs)—the parts of the variable domain responsible for antigen binding—from the murine antibody onto a human antibody framework. While the development of a fully humanized L6 antibody is a logical progression, the chimeric L6 has been a key subject of study nih.gov.
Table 2: Development and Characteristics of Anti-L6 Monoclonal Antibodies
| Antibody Type | Description | Key Finding/Advantage | Reference |
|---|---|---|---|
| Murine L6 | Original mouse IgG2a monoclonal antibody. | Demonstrated specificity for L6 antigen on human carcinomas and showed anti-tumor effects. | nih.gov |
| Chimeric L6 (chL6) | Contains murine variable regions and human constant regions. | Reduced immunogenicity in patients while maintaining antigen-binding properties. | nih.govnih.gov |
ADCC is a critical mechanism of action for many therapeutic antibodies. It is a cell-mediated immune defense process where an effector cell, typically a Natural Killer (NK) cell, lyses a target cell that has been marked by antibodies wikipedia.orgnih.gov.
In vitro ADCC assays are used to determine if an antibody can trigger this cytotoxic effect. In the context of the L6 antigen, studies have shown that the murine L6 mAb (an IgG2a) can effectively mediate ADCC nih.govnih.govpnas.org. These assays involve co-culturing L6-positive tumor cells with human immune effector cells (specifically, Leu-11b-positive lymphocytes, which are NK cells) in the presence of the L6 antibody nih.gov. The results demonstrated that the L6 antibody could efficiently lyse the L6-positive tumor cells through this mechanism nih.govnih.govpnas.org. This finding was crucial as it identified a key way in which the L6 antibody could exert its anti-tumor effects, independent of other mechanisms like complement activation nih.gov.
Complement-Dependent Cytotoxicity (CDC) Assays
Complement-dependent cytotoxicity (CDC) is a crucial effector function of certain antibodies that leads to the lysis of target cells. This process is initiated when an antibody, such as the murine monoclonal antibody L6, binds to a specific antigen on the cell surface. The L6 antibody, an IgG2a isotype, recognizes a ganglioside antigen expressed on the surface of various human carcinoma cells, including those of the breast, colon, ovary, and non-small-cell lung. sci-hub.senih.govpnas.org The binding of the L6 antibody to the this compound triggers the classical complement pathway, a cascade of protein activation in the blood serum, culminating in the formation of the membrane attack complex (MAC) on the target cell. This complex creates pores in the cell membrane, leading to cell lysis and death. wikipedia.org
The investigation of CDC is a critical component in the preclinical evaluation of therapeutic monoclonal antibodies. wikipedia.org Assays to measure CDC are designed to quantify the ability of an antibody to kill target cells in the presence of complement. A typical in vitro CDC assay involves incubating target cells that express the L6 antigen with the L6 monoclonal antibody and a source of active complement, which is usually normal human serum. sci-hub.senih.govpnas.org The extent of cell lysis is then measured using various methods:
Chromium-51 Release Assay: Target cells are pre-loaded with radioactive chromium-51. Upon cell lysis, this isotope is released into the supernatant, and the amount of radioactivity is proportional to the number of lysed cells. wikipedia.org
Fluorescence-based Assays: These assays utilize fluorescent dyes to differentiate between live and dead cells. For instance, a dye that only enters cells with compromised membranes can be used to identify and quantify dead cells via flow cytometry or fluorescence microscopy. nih.gov
Metabolic Assays: The metabolic activity of viable cells is measured, often through the conversion of a substrate into a colored or fluorescent product. A decrease in metabolic activity correlates with increased cell death. wikipedia.org
Studies have demonstrated that the L6 monoclonal antibody is effective in mediating CDC against L6 antigen-positive human tumor cells. sci-hub.senih.govpnas.org The efficiency of CDC can be influenced by the density of the L6 antigen on the cell surface and the specific isotype of the antibody. sci-hub.se
| Assay Type | Target Cells | Antibody | Key Findings | Reference |
|---|---|---|---|---|
| Chromium-51 Release Assay | L6 antigen-positive human carcinoma cell lines | Murine Monoclonal Antibody L6 (IgG2a) | Demonstrated lysis of L6 antigen-positive tumor cells in the presence of human serum as a complement source. | sci-hub.senih.govpnas.org |
| Fluorescence Microscopy | Single tumor cells | Therapeutic monoclonal antibodies | Quantitative analysis of morphological and mechanical changes on single tumor cells during CDC, showing the formation of nano-holes on the cell surface. | nih.gov |
Peptide Vaccine Design and Immunogenicity Testing
The design of peptide-based vaccines targeting the this compound aims to elicit robust and specific anti-tumor immune responses. A key strategy involves the identification of immunogenic epitopes within the L6 antigen that can stimulate both B cells to produce antibodies and T cells to execute cell-mediated immunity. nih.gov Modern vaccine design often incorporates multiple epitopes to broaden the immune response and may include modifications to enhance immunogenicity and stability. nih.govnih.gov
One innovative approach has been the development of a lipidated polyepitope vaccine derived from the tumor-associated antigen L6 (TAL6), also known as transmembrane 4 L-six family member 1 (TM4SF1). nih.gov This vaccine construct includes multiple epitopes of TAL6 and is lipidated at the N-terminus. Lipidation can act as an intrinsic adjuvant, enhancing the vaccine's ability to stimulate the immune system without the need for external adjuvants. nih.gov
Immunogenicity testing of such peptide vaccines is crucial to evaluate their efficacy. These studies are typically conducted in animal models, such as mice, and involve immunizing the animals with the vaccine candidate and subsequently analyzing the induced immune responses. Key parameters assessed during immunogenicity testing include:
Antigen-specific antibody production: The levels and isotypes of antibodies generated against the L6 antigen are measured, often using techniques like ELISA. The ability of these antibodies to recognize and bind to the target antigen is a primary indicator of a successful humoral response. nih.gov
Cytotoxic T lymphocyte (CTL) activity: The generation of CTLs that can recognize and kill tumor cells expressing the L6 antigen is a desired outcome of a cancer vaccine. CTL activity can be measured in vitro through cytotoxicity assays. nih.gov
A study on a lipidated polyepitope of TAL6 (rlipo-Th-Epi-L6) demonstrated its ability to induce higher and more sustained levels of antigen-specific antibodies compared to its non-lipidated counterpart. nih.gov Furthermore, this lipidated vaccine was shown to stimulate T helper cell responses, as evidenced by the production of relevant cytokines. nih.gov
| Vaccine Construct | Immunization Model | Key Immunogenicity Findings | Reference |
|---|---|---|---|
| Lipidated polyepitopes of TAL6 (rlipo-Th-Epi-L6) | C57BL/6 mice | Induced higher and more sustained levels of antigen-specific antibodies (anti-EP1) compared to the non-lipidated version. Stimulated T helper cell responses. | nih.gov |
| Non-lipidated polyepitopes of TAL6 (rTh-Epi-L6) | C57BL/6 mice | Stimulated the production of antigen-specific antibodies, but at lower levels and for a shorter duration than the lipidated version. | nih.gov |
T Cell and B Cell Epitope Mapping
Epitope mapping is the process of identifying the specific regions of an antigen that are recognized by the immune system, namely by T cells and B cells. uwa.edu.aucreative-biostructure.comnih.govnottingham.ac.uk The identification of these epitopes within the this compound is fundamental for the development of targeted immunotherapies, including peptide vaccines and monoclonal antibody therapies.
T Cell Epitope Mapping: T cells recognize short, linear peptide fragments of antigens that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) or tumor cells. nih.govresearchgate.net The process of T cell epitope mapping involves identifying these specific peptide sequences. Methodologies for T cell epitope mapping include:
In Silico Prediction: Computational algorithms are used to predict potential T cell epitopes based on the amino acid sequence of the L6 antigen and their predicted binding affinity to different HLA (Human Leukocyte Antigen) molecules. researchgate.net
Peptide Libraries: Overlapping synthetic peptides spanning the entire sequence of the L6 antigen are synthesized and tested for their ability to stimulate T cells isolated from immunized animals or cancer patients. T cell activation can be measured by assays such as ELISpot (enzyme-linked immunospot) which detects cytokine secretion (e.g., IFN-γ), or through proliferation assays. researchgate.net
Mass Spectrometry-based Approaches: This involves the direct elution and sequencing of peptides bound to MHC molecules on the surface of tumor cells, providing a direct identification of naturally processed and presented epitopes. researchgate.netamegroups.org
A study on the related Lymphocyte antigen 6 complex locus K (LY6K) protein identified a long peptide (LY6K172–191) that contains both a CD4+ T helper cell epitope and a CD8+ cytotoxic T lymphocyte (CTL) epitope. nih.gov This long peptide was shown to be effective in inducing LY6K-specific CTLs both in vitro and in vivo, demonstrating the potential of identifying such multi-epitope peptides for vaccine development. nih.gov
B Cell Epitope Mapping: B cells, through their B cell receptors (BCRs), can recognize both linear and conformational (three-dimensional) epitopes on the surface of the native L6 antigen. creative-biostructure.comnih.gov The goal of B cell epitope mapping is to identify the specific residues on the L6 antigen that are bound by antibodies. Techniques for B cell epitope mapping include:
Peptide-based ELISA: Similar to T cell epitope mapping, overlapping peptides can be screened for their ability to bind to antibodies specific for the L6 antigen. This method is primarily effective for identifying linear epitopes. researchgate.net
Phage Display: Libraries of peptides or protein fragments are displayed on the surface of bacteriophages and screened for their ability to bind to an L6-specific antibody.
X-ray Crystallography: This technique provides a high-resolution three-dimensional structure of the L6 antigen in complex with an antibody, allowing for the precise identification of all contact residues that constitute the epitope. nih.gov
| Epitope Type | Antigen (Example) | Identified Peptide/Region | Methodology | Significance | Reference |
|---|---|---|---|---|---|
| T-Cell (CD4+ and CD8+) | Lymphocyte antigen 6 complex locus K (LY6K) | LY6K172–191-LP | In silico prediction (IEDB), in vitro T-cell stimulation assays (IFN-γ production) | Identified as an effective immunogen spanning naturally processed epitopes recognized by both T helper type 1 (Th1) cells and CTLs. | nih.gov |
| B-Cell (Linear) | Human Papillomavirus Type 16 L1 | TSDAQIFNKP (positions 301-310) | Multiplex bead suspension assay with overlapping peptides | Identified as an immunogenic B cell epitope that elicited IgG, IgM, and IgA responses after vaccination. | researchgate.net |
Dendritic Cell Activation and Maturation Assays
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a central role in initiating and shaping the adaptive immune response. nih.govassaygenie.comqiagen.comthermofisher.com Upon encountering an antigen, such as the this compound or a vaccine construct derived from it, immature DCs undergo a process of activation and maturation. qiagen.comthermofisher.com This process is characterized by a series of phenotypic and functional changes that are essential for the effective priming of naive T cells. qiagen.comcriver.com
Assays to evaluate DC activation and maturation are critical for assessing the immunogenicity of L6-based vaccine candidates and understanding the initial steps of the anti-tumor immune response. These assays typically involve co-culturing immature DCs with the L6 antigen or a related immunogen and then measuring various markers of activation and maturation. criver.comfrontiersin.org
Key parameters and methodologies used in DC activation and maturation assays include:
Upregulation of Surface Markers: Mature DCs upregulate the expression of co-stimulatory molecules and MHC molecules on their surface. These are crucial for providing the necessary signals for T cell activation. Common markers assessed by flow cytometry include:
CD80 (B7-1) and CD86 (B7-2): Co-stimulatory molecules that bind to CD28 on T cells, providing a critical second signal for T cell activation. nih.gov
CD40: A co-stimulatory molecule that, upon engagement with CD40L on T cells, further activates both the DC and the T cell. nih.gov
MHC Class II (e.g., HLA-DR): Increased expression enhances the presentation of exogenous antigens to CD4+ T helper cells. nih.gov
Cytokine Production: Activated DCs secrete a variety of cytokines that direct the nature of the T cell response. The profile of secreted cytokines can be measured by ELISA or multiplex bead assays. criver.com Important cytokines include:
Interleukin-12 (IL-12): Promotes the differentiation of T helper cells into the Th1 phenotype, which is important for cell-mediated immunity against tumors. assaygenie.com
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that contributes to DC maturation and T cell activation. assaygenie.com
Interleukin-6 (IL-6): A pleiotropic cytokine with complex roles in inflammation and immune regulation. nih.gov
Research on a lipidated polyepitope of TAL6 (rlipo-Th-Epi-L6) has shown its ability to activate bone marrow-derived dendritic cells (BM-DCs). nih.gov This activation was demonstrated by the increased secretion of TNF-α, IL-6, and IL-12p40 by DCs stimulated with the lipidated vaccine candidate. nih.gov This suggests that vaccine constructs targeting the L6 antigen can effectively induce DC maturation, a critical first step in generating an anti-tumor immune response.
| Stimulus | Dendritic Cell Source | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Lipidated polyepitopes of TAL6 (rlipo-Th-Epi-L6) | Bone Marrow-Derived Dendritic Cells (BM-DCs) | ELISA for cytokine secretion | Significantly increased secretion of TNF-α, IL-6, and IL-12p40 compared to unstimulated cells, indicating DC activation. | nih.gov |
| Non-lipidated polyepitopes of TAL6 (rTh-Epi-L6) | Bone Marrow-Derived Dendritic Cells (BM-DCs) | ELISA for cytokine secretion | Did not significantly stimulate the secretion of TNF-α, IL-6, or IL-12p40. | nih.gov |
| Lipopolysaccharide (LPS) (Positive Control) | Bone Marrow-Derived Dendritic Cells (BM-DCs) | ELISA for cytokine secretion | Strongly induced the secretion of TNF-α, IL-6, and IL-12p40. | nih.gov |
Prognostic Significance and Role As a Biomarker
Correlation with Disease Progression and Clinical Outcomes
Expression of the L6 cell surface antigen is frequently altered in malignant tissues compared to their normal counterparts. cusabio.comnih.gov Research across numerous cancer types has demonstrated a strong association between elevated L6/TM4SF1 levels and indicators of aggressive disease, including tumor progression, increased invasion, and metastasis. frontiersin.orgcusabio.comresearchgate.net
In non-small cell lung cancer (NSCLC), upregulation of L6/TM4SF1 is closely correlated with larger tumor size, lymph node metastasis, distant metastasis, and advanced clinical stage. europeanreview.org Studies have shown that high expression of this antigen is associated with shorter survival times for patients with lung adenocarcinoma and lung squamous cell carcinoma. nih.govaging-us.com Similarly, in hepatocellular carcinoma, overexpression of L6/TM4SF1 is linked to poorer five-year survival rates. mdpi.com
The prognostic significance of L6/TM4SF1 has been observed in several other malignancies:
Glioma: The expression level is markedly higher in high-grade (III–IV) gliomas compared to lower-grade (I–II) tumors. frontiersin.org
Ovarian Cancer: High expression is associated with a poor prognosis. nih.gov Its expression level also shows a progressive increase that corresponds with ovarian cancer development and advancement. cusabio.com
Colorectal Cancer: Elevated expression is positively correlated with poor prognosis. researchgate.net
Pancreatic Adenocarcinoma: Upregulated L6/TM4SF1 is linked to lower patient survival rates and is considered a crucial marker for disease severity. nih.govamegroups.org
However, the prognostic role of L6/TM4SF1 can be context-dependent and varies by cancer type. While high expression generally points to a poor prognosis, some studies have reported contradictory findings. For instance, in certain analyses of gastric cancer and pancreatic ductal adenocarcinoma, higher levels of L6/TM4SF1 were associated with longer survival times and a better prognosis. frontiersin.orgspandidos-publications.com This suggests that the biological function and resulting clinical significance of L6/TM4SF1 may be influenced by different signaling pathways and the specific tumor microenvironment. frontiersin.org
| Cancer Type | L6/TM4SF1 Expression Level | Associated Clinical Outcome | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer | High | Poor prognosis, shorter survival, increased metastasis | europeanreview.orgnih.gov |
| Hepatocellular Carcinoma | High | Poor prognosis | aging-us.commdpi.com |
| Ovarian Cancer | High | Poor prognosis, shorter survival | nih.govnih.gov |
| Glioma | High | Poor prognosis, associated with higher tumor grade | frontiersin.org |
| Colorectal Cancer | High | Poor prognosis | frontiersin.orgspandidos-publications.com |
| Breast Cancer | High | Poor prognosis | frontiersin.org |
| Pancreatic Cancer | Contradictory (High in some studies, Low in others) | Associated with both poor and good prognosis | frontiersin.orgnih.govamegroups.orgspandidos-publications.com |
| Gastric Cancer | Low | Poor prognosis (High expression associated with better outcome) | frontiersin.org |
Potential as an Independent Prognostic Indicator
Beyond its correlation with clinical outcomes, research has explored whether L6/TM4SF1 can serve as an independent prognostic indicator—a biomarker that provides prognostic information independent of other established clinical and pathological factors.
However, the status of L6/TM4SF1 as an independent prognostic marker is not universally confirmed across all studies and cancer types. For example, one study involving ovarian cancer patients found that while L6/TM4SF1 expression was linked to advanced FIGO stage and histological grade, it was not an independent factor affecting prognosis in the multivariate analysis. researchgate.netnih.gov These differing results underscore the need for further research with larger patient cohorts to validate its role and clarify the specific contexts in which L6/TM4SF1 provides independent prognostic value.
Q & A
Basic Research Questions
Q. How is the L6 antigen detected and quantified in carcinoma cell lines?
- Methodological Answer : Detection typically employs monoclonal antibodies (e.g., murine anti-L6 clones) in flow cytometry or immunofluorescence. Validation requires controls such as isotype-matched antibodies and siRNA-mediated knockdown to confirm specificity. Surface expression can be quantified via fluorescence intensity or Western blotting under reducing conditions to account for glycosylation (~24 kDa core protein vs. higher molecular weight glycosylated forms) .
Q. What structural features distinguish L6 from other tumor-associated antigens?
- Key Features :
- Four transmembrane domains: Three NH2-terminal and one COOH-terminal hydrophobic regions.
- Two N-linked glycosylation sites in the extracellular loop.
- Homology to tetraspanin family proteins (e.g., CD63, CO-029) but lacks canonical tetraspanin motifs .
Q. What experimental models are used to study L6's baseline expression and function?
- Models :
- Transfected COS cells for overexpression studies.
- siRNA or CRISPR-Cas9 knockdown in carcinoma cell lines (e.g., lung, breast) to assess loss-of-function phenotypes.
- Antibody internalization assays (e.g., pH-sensitive dyes) to track L6 endocytosis .
Advanced Research Questions
Q. How does L6 recruitment to tetraspanin-enriched microdomains (TERM) regulate tumor cell motility?
- Mechanistic Insight : L6 interacts with TERM components (e.g., CD63, CD82) via cytoplasmic domains, influencing integrin trafficking and focal adhesion dynamics. Pro-migratory activity is abolished when TERM recruitment is disrupted (e.g., via cytoplasmic domain truncation mutants). Methods to study this include co-immunoprecipitation, live-cell imaging, and migration assays (e.g., Boyden chamber) .
Q. What methodological challenges arise when analyzing L6’s intracellular trafficking and post-translational modifications?
- Challenges :
- Distinguishing biosynthetic vs. endocytic pathways: Use brefeldin A (blocks Golgi transport) or dynasore (inhibits endocytosis).
- Ubiquitylation assays: Immunoprecipitation under denaturing conditions with anti-ubiquitin antibodies. Mutagenesis of lysine residues in cytoplasmic domains confirms functional relevance .
Q. How do discrepancies in L6 expression levels across tumor types impact therapeutic targeting strategies?
- Analysis : Heterogeneity in L6 expression (e.g., high in lung/ovarian carcinomas vs. low in melanomas) may reflect tumor microenvironment differences. Validate using multiplex IHC or RNA-seq paired with functional assays (e.g., antibody-dependent cellular cytotoxicity). Contradictory data often stem from antibody cross-reactivity; validate with CRISPR-Cas9 knockout controls .
Data Contradiction and Resolution
Q. How can researchers reconcile conflicting reports on L6’s role in tumor progression vs. suppression?
- Resolution Strategies :
- Context-dependent roles: Test L6 in 3D invasion models (e.g., Matrigel) vs. 2D monolayers.
- Analyze isoform-specific effects: Alternative splicing or post-translational variants (e.g., glycosylation states) via mass spectrometry .
Key Methodological Recommendations
- Antibody Validation : Use CRISPR-Cas9 knockout cell lines to confirm specificity for L6-targeting antibodies .
- Data Reproducibility : Report antigen retrieval methods (e.g., protease treatment for membrane extraction) and cell protectants (e.g., EDTA) to prevent shearing during surface antigen isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
